EEDi-5285
Description
Properties
Molecular Formula |
C24H22FN5O3S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
8-(6-cyclopropylpyridin-3-yl)-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-1-methylsulfonylimidazo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C24H22FN5O3S/c1-34(31,32)23-22-17(15-4-6-20(26-10-15)14-2-3-14)11-27-24(30(22)13-29-23)28-12-18-16-8-9-33-21(16)7-5-19(18)25/h4-7,10-11,13-14H,2-3,8-9,12H2,1H3,(H,27,28) |
InChI Key |
BMLWIABJRSYZDK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C(=CN=C(N2C=N1)NCC3=C(C=CC4=C3CCO4)F)C5=CN=C(C=C5)C6CC6 |
Origin of Product |
United States |
Foundational & Exploratory
EEDi-5285: A Deep Dive into the Allosteric Inhibition of the PRC2 Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5285 has emerged as a highly potent and orally bioavailable small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex. Through a comprehensive review of biochemical and cellular data, this document elucidates how this compound allosterically inhibits PRC2's methyltransferase activity, leading to potent anti-tumor effects in preclinical models. This guide is intended to be a valuable resource for researchers in oncology, epigenetics, and drug discovery.
Core Mechanism of Action: Allosteric Inhibition of PRC2
The PRC2 complex, a key epigenetic regulator, is composed of the core subunits EZH2, SUZ12, and EED. EZH2 is the catalytic subunit responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. The activity of EZH2 is allosterically enhanced by the binding of its product, trimethylated H3K27 (H3K27me3), to a specific aromatic cage within the EED subunit. This positive feedback loop is crucial for the propagation and maintenance of the repressive H3K27me3 mark.
This compound exerts its inhibitory effect by directly targeting the EED subunit. It acts as a competitive inhibitor of H3K27me3, binding to the same aromatic cage on EED.[1][2] By occupying this pocket, this compound prevents the binding of H3K27me3, thereby disrupting the allosteric activation of EZH2.[1][2] This leads to a significant reduction in PRC2's methyltransferase activity and a global decrease in H3K27me3 levels. The co-crystal structure of this compound in complex with EED (PDB ID: 6W7F) provides a detailed view of this interaction, revealing the precise molecular contacts that underpin its high-affinity binding.[2]
Quantitative Data Summary
The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key in vitro and in vivo data.
| Biochemical Assay | Parameter | Value | Reference |
| EED Binding Assay | IC50 | 0.2 nM | [2][3] |
| Cell-Based Assays | Cell Line | Assay Type | Parameter | Value | Reference |
| Pfeiffer (EZH2 mutant lymphoma) | Cell Growth Inhibition | IC50 | 20 pM | [2] | |
| KARPAS422 (EZH2 mutant lymphoma) | Cell Growth Inhibition | IC50 | 0.5 nM | [2][3] |
| In Vivo Xenograft Model | Cell Line | Dosing | Outcome | Reference |
| KARPAS422 | 50-100 mg/kg, oral, daily for 28 days | Complete and durable tumor regression | [4][5] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of PRC2 and Inhibition by this compound
The following diagram illustrates the canonical PRC2 signaling pathway and the mechanism of inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
EEDi-5285: A Deep Dive into a Potent Allosteric Inhibitor of EED
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
EEDi-5285 is a highly potent and orally bioavailable small molecule that acts as an allosteric inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3][4][5] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator involved in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). By binding to the H3K27me3-binding pocket of EED, this compound disrupts the allosteric activation of PRC2, leading to a reduction in H3K27 trimethylation and subsequent reactivation of silenced tumor suppressor genes. This mechanism of action makes this compound a promising therapeutic agent for the treatment of various cancers, particularly those with mutations in the EZH2 subunit of PRC2.[4]
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy. Detailed experimental protocols for key assays are also provided to enable researchers to further investigate this promising anti-cancer agent.
Mechanism of Action
The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, plays a critical role in maintaining cellular identity and differentiation. The catalytic activity of EZH2, the histone methyltransferase component, is allosterically enhanced by the binding of EED to H3K27me3. This compound functions by competitively binding to the aromatic cage of EED that normally recognizes the trimethylated lysine of H3K27. This binding event prevents the allosteric activation of EZH2, thereby inhibiting the methyltransferase activity of the PRC2 complex.
Quantitative Data
The potency and efficacy of this compound have been extensively characterized through various biochemical and cellular assays.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC50 | Reference |
| EED Binding Assay | Recombinant EED | 0.2 nM | [2][3][4][6] |
| Cell Growth Inhibition | Pfeiffer (EZH2 mutant lymphoma) | 20 pM | [2][3][4] |
| Cell Growth Inhibition | KARPAS-422 (EZH2 mutant lymphoma) | 0.5 nM | [2][3][4] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing Route | Reference |
| Cmax | 1.8 µM | 10 mg/kg, Oral | [3][6][7] |
| AUC | 6.0 h*µg/mL | 10 mg/kg, Oral | [3][6][7] |
| Oral Bioavailability (F) | 75% | 10 mg/kg | [3][7][8] |
| Terminal Half-life (T1/2) | ~2 hours | 10 mg/kg, Oral | [6][8] |
| Volume of Distribution (Vd) | 1.4 L/kg | 10 mg/kg, Oral | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
EED-H3K27me3 AlphaScreen Competition Binding Assay
This assay is used to determine the binding affinity of inhibitors to the EED protein.
Protocol:
-
Compound Preparation: Serially dilute this compound in DMSO and then into the assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Reagent Preparation: Prepare a mixture of His-tagged recombinant human EED protein and biotinylated H3K27me3 peptide in the assay buffer.
-
Assay Plate: Add the compound dilutions and the EED/H3K27me3 peptide mixture to a 384-well low-volume microplate.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding equilibrium.
-
Detection: Add a mixture of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads to the wells. These beads will bind to the biotinylated peptide and His-tagged protein, respectively.
-
Signal Generation: Incubate the plate in the dark at room temperature for 60 minutes. If the EED and H3K27me3 peptide are in close proximity, the Donor and Acceptor beads will generate a chemiluminescent signal upon excitation.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Analysis: The signal will be inversely proportional to the amount of this compound bound to EED. Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Viability Assay
This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed KARPAS-422 or Pfeiffer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Viability Reagent: Add a cell viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
Incubation: Incubate the plates according to the manufacturer's instructions to allow for cell lysis and signal generation.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 value for cell growth inhibition.
In Vivo Xenograft Studies in Mice
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of KARPAS-422 cells (e.g., 5-10 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Prepare a formulation of this compound suitable for oral gavage (e.g., in 0.5% methylcellulose). Administer the drug or vehicle control to the respective groups daily at the desired dose (e.g., 50 mg/kg).
-
Efficacy Evaluation: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study may be concluded after a fixed duration of treatment or when tumors in the control group reach a predetermined size.
-
Data Analysis: Plot the mean tumor volume over time for each group to generate tumor growth curves. Statistical analysis can be performed to determine the significance of the anti-tumor effect. In vivo studies have shown that this compound can achieve complete and durable tumor regression in the KARPAS-422 xenograft model.[1][2][5]
Conclusion
This compound is a groundbreaking allosteric inhibitor of EED with exceptional potency and favorable pharmacokinetic properties. Its ability to effectively suppress the PRC2 pathway highlights the therapeutic potential of targeting EED in cancers with EZH2 mutations and other PRC2-dependent malignancies. The detailed data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and to develop the next generation of epigenetic cancer therapies.
References
- 1. rcsb.org [rcsb.org]
- 2. 6w7f - Structure of EED bound to inhibitor 5285 - Experimental details - Protein Data Bank Japan [pdbj.org]
- 3. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
EEDi-5285: A Technical Guide to its Role in H3K27me3 Modification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator, and its catalytic product, the trimethylation of histone H3 at lysine 27 (H3K27me3), is a hallmark of transcriptionally silent chromatin.[1][2] Dysregulation of PRC2 activity is implicated in numerous cancers, making it a key target for therapeutic intervention.[1][3][4] EEDi-5285 has emerged as an exceptionally potent and orally bioavailable small-molecule inhibitor of PRC2.[5][6][7] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function in modulating H3K27me3 levels.
The PRC2 Complex and H3K27me3
The core PRC2 complex consists of three main subunits: Enhancer of zeste homolog 2 (EZH2), Embryonic Ectoderm Development (EED), and Suppressor of zeste 12 (SUZ12).[8][9][10] EZH2 is the catalytic subunit that transfers a methyl group from its cofactor, S-adenosylmethionine (SAM), to H3K27.[4]
A key feature of PRC2 is its allosteric activation. The EED subunit contains an aromatic cage that recognizes and binds to the existing H3K27me3 mark.[3][11] This binding event induces a conformational change in EZH2, significantly enhancing its methyltransferase activity and leading to the propagation of the H3K27me3 repressive mark across adjacent nucleosomes.[1][10][12] This positive feedback loop is essential for establishing and maintaining silenced chromatin domains.[2][3]
This compound: Mechanism of Action
This compound functions as an allosteric inhibitor of the PRC2 complex. It was discovered through structure-based optimization and represents one of the most effective EED inhibitors reported to date.[1] Unlike EZH2 inhibitors that compete with the SAM cofactor, this compound directly targets the EED subunit.[4]
Specifically, this compound binds with high affinity to the aromatic cage of EED, the same pocket that recognizes H3K27me3.[1][11] By competitively occupying this site, this compound prevents the binding of H3K27me3, thereby disrupting the allosteric activation of EZH2.[3][12] This leads to a loss of PRC2 catalytic activity, a global reduction in H3K27me3 levels, and the reactivation of PRC2-target genes.[3][8] This mechanism is effective even against certain EZH2 mutations that confer resistance to SAM-competitive inhibitors.[11]
Caption: Mechanism of PRC2 inhibition by this compound.
Quantitative Data
This compound demonstrates exceptional potency in both biochemical and cellular assays. Its activity has been quantified across various studies, showing significant advantages over earlier generation EED inhibitors like EED226.[1][6]
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Biochemical Binding | EED Protein | IC₅₀ | 0.2 nM | [5][6][7][8] |
| Cell Growth Inhibition | Pfeiffer Lymphoma | IC₅₀ | 20 pM | [5][6][7] |
| Cell Growth Inhibition | KARPAS-422 Lymphoma | IC₅₀ | 0.5 nM | [5][6][7] |
Note: Pfeiffer and KARPAS-422 cell lines both carry an EZH2 mutation.[6][7]
Table 2: Comparative Potency: this compound vs. EED226
| Comparison | Metric | Fold Difference | Reference |
| Binding to EED | Potency | ~100x more potent | [5][6] |
| KARPAS-422 Cell Growth Inhibition | Potency | >300x more potent | [5][6] |
Table 3: In Vivo Pharmacokinetics and Efficacy (Mouse Model)
| Parameter | Dosage | Value | Reference |
| Efficacy | 50 mg/kg (oral) | Complete tumor regression | [5][8] |
| Max Concentration | 10 mg/kg (oral) | Cₘₐₓ of 1.8 µM | [8][13] |
| Bioavailability | 10 mg/kg (oral) | F = 75% | [13] |
| Half-life | 10 mg/kg (oral) | T₁/₂ of ~2 h | [8] |
Experimental Protocols
Characterization of this compound involves a series of biochemical and cell-based assays to determine its binding affinity, cellular potency, and in vivo efficacy.
EED Binding Affinity Assay (AlphaScreen)
This assay quantifies the ability of a compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.
-
Principle: An Amplified Luminescent Proximity Homestead Assay (AlphaScreen) is used. Donor beads are coated with streptavidin to bind the biotinylated H3K27me3 peptide, and acceptor beads are conjugated to an antibody that binds the GST-tagged EED protein. When EED and the peptide interact, the beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation.
-
Methodology:
-
Recombinant GST-EED protein is incubated with a biotinylated H3K27me3 peptide.
-
Serial dilutions of this compound (or DMSO control) are added to the mixture.
-
Streptavidin-coated donor beads and anti-GST acceptor beads are added.
-
The mixture is incubated in the dark to allow for bead-protein binding.
-
The plate is read using a plate reader with a 680 nm excitation and 615 nm emission filter.
-
The signal is normalized to positive (DMSO) and negative (no peptide) controls.
-
IC₅₀ values are calculated from the dose-response curve using non-linear regression.[6]
-
Cellular Growth Inhibition Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Principle: Cell viability is assessed after a multi-day incubation with the inhibitor. The WST-8 assay, which measures lactate dehydrogenase (LDH) activity, is a common method.
-
Methodology:
-
Human B cell lymphoma cells (e.g., KARPAS-422, Pfeiffer) are seeded in 96-well plates (2000–3000 cells/well).[6]
-
Cells are treated with serially diluted concentrations of this compound for 7 days.[6]
-
After the incubation period, a WST-8 reagent is added to each well.
-
Plates are incubated for 1–4 hours to allow for color development.
-
Absorbance is measured at 450 nm using a microplate reader.
-
Readings are normalized to DMSO-treated control cells.
-
IC₅₀ values are calculated by nonlinear regression analysis.[6]
-
In Vivo Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of orally administered this compound in an animal model.
-
Principle: Human tumor cells are implanted in immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor volume and body weight are monitored over time.
-
Methodology:
-
Tumor Implantation: 1x10⁷ KARPAS-422 cells in 50% Matrigel are injected subcutaneously into SCID mice.[6]
-
Treatment: When tumors reach a volume of ~100 mm³, mice are randomized into vehicle and treatment groups. This compound is administered daily via oral gavage at specified doses (e.g., 50 mg/kg).[8][13]
-
Monitoring: Tumor size and animal body weight are measured regularly (e.g., twice weekly) for the duration of the study (e.g., 28 days).[8][13]
-
Pharmacodynamics (PD): For PD studies, a single oral dose can be administered. At a set time point (e.g., 24 hours), tumor tissue is harvested to measure the levels of H3K27me3 via methods like Western blot or ELISA.[8][13]
-
Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between treated and vehicle groups.
-
Caption: Workflow for a xenograft model efficacy study.
Conclusion
This compound is a highly potent, selective, and orally active allosteric inhibitor of PRC2. By targeting the H3K27me3-binding pocket of EED, it effectively abrogates the catalytic activity of the complex, leading to a reduction in the repressive H3K27me3 mark and potent anti-proliferative effects in PRC2-dependent cancers.[1][6] The robust preclinical data, including complete tumor regression in xenograft models, establish this compound as a valuable chemical probe for studying PRC2 biology and a promising lead compound for the development of novel epigenetic therapies.[5][7][14]
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRC2 - Wikipedia [en.wikipedia.org]
- 3. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 14. Structure-based discovery of a highly potent and orally active small-molecule inhibitor of embryonic ectoderm development (EED) capable of achieving complete tumor regression [morressier.com]
Structural Basis for High-Affinity Binding of EEDi-5285 to EED: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular interactions underpinning the high binding affinity of EEDi-5285, a potent and orally active small-molecule inhibitor, to the Embryonic Ectoderm Development (EED) protein. EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation and is a key target in cancer therapy. Understanding the precise mechanism of this compound's interaction with EED is crucial for the development of next-generation epigenetic modulators.
Quantitative Analysis of this compound Binding and Activity
This compound demonstrates exceptional potency in binding to the EED protein and inhibiting the growth of cancer cell lines with EZH2 mutations. The following tables summarize the key quantitative data, comparing this compound to the earlier generation inhibitor, EED226.
| Compound | EED Binding IC50 (nM) |
| This compound | 0.2 [1][2][3][4][5] |
| EED226 | 17.6[1] |
Table 1: In vitro binding affinity of this compound and EED226 to the EED protein.
| Cell Line | This compound IC50 | EED226 IC50 (µM) |
| Pfeiffer (EZH2 mutant) | 20 pM[1][2][3][4] | Not explicitly stated |
| KARPAS422 (EZH2 mutant) | 0.5 nM[1][2][3][4] | 0.18[1] |
Table 2: Cell growth inhibition activity of this compound and EED226 in lymphoma cell lines.
The Structural Basis of High-Affinity Interaction
The high-resolution cocrystal structure of this compound in complex with EED (PDB ID: 6W7F) provides a detailed view of the molecular interactions responsible for its high binding affinity.[1][6]
A key structural feature of this compound is its 5-fluoro-2,3-dihydrobenzofuran group. This moiety perfectly occupies a deep pocket within the EED protein, effectively displacing all water molecules. This "hand-in-glove" fit maximizes van der Waals interactions. Furthermore, this group participates in a crucial cation–π interaction with the guanidinium group of Arginine 367 (Arg367) in EED. This interaction is more direct and optimized in the this compound-EED complex compared to that observed with EED226, contributing significantly to the enhanced binding affinity.
The following diagram illustrates the key interactions between this compound and the EED binding pocket.
Caption: Key interactions between this compound and the EED binding pocket.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
EED-H3K27me3 Competition Binding Assay (AlphaScreen)
This assay was employed to determine the in vitro binding affinity of this compound to the EED protein.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
EEDi-5285: A Technical Guide to Target Validation in EZH2 Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation of EEDi-5285, a potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, in the context of cancers harboring Enhancer of Zeste Homolog 2 (EZH2) mutations. This document details the preclinical data supporting its mechanism of action, efficacy, and the experimental protocols utilized in its validation.
Introduction: The Rationale for Targeting EED in EZH2 Mutant Cancers
The Polycomb Repressive Complex 2 (PRC2) plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[1] The core components of the PRC2 complex are EZH2, the catalytic subunit, SUZ12, and EED.[1] Activating mutations in EZH2 are frequently observed in various malignancies, particularly in germinal center B-cell-like diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. These mutations lead to hyper-trimethylation of H3K27 (H3K27me3) and subsequent silencing of tumor suppressor genes, driving oncogenesis.
While direct inhibition of EZH2 has shown therapeutic promise, targeting other essential components of the PRC2 complex offers an alternative and potentially more effective strategy. EED is a crucial structural component of PRC2 that recognizes and binds to H3K27me3, a process that allosterically activates the methyltransferase activity of EZH2. By inhibiting the EED-H3K27me3 interaction, the catalytic activity of the entire PRC2 complex can be disrupted, leading to a reduction in H3K27me3 levels and reactivation of silenced tumor suppressor genes. This compound is a novel, highly potent small-molecule inhibitor designed to bind to the H3K27me3-binding pocket of EED.
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| EED Protein Binding IC50 | 0.2 nM | Biochemical Assay | [1] |
| Cell Line | EZH2 Mutation | Cell Growth Inhibition IC50 | Reference |
| Pfeiffer | Y641F | 20 pM | [1] |
| KARPAS-422 | Y641N | 0.5 nM | [1] |
Table 1: In Vitro Potency of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of EED binding or cell growth.
| Parameter | Value | Model | Dosing | Reference |
| Tumor Growth Inhibition | Complete and durable tumor regression | KARPAS-422 Xenograft | 50 mg/kg, oral, daily | [2] |
| H3K27me3 Reduction | Significant reduction at 24h | KARPAS-422 Tumor Tissue | Single 100 mg/kg oral dose | [3] |
| Pharmacokinetic Parameter | Value (at 10 mg/kg oral) | Species | Reference | |
| Cmax | 1.8 µM | Mouse | [3] | |
| AUC | 6.0 h·µg/mL | Mouse | [3] | |
| Oral Bioavailability (F) | 75% | Mouse | [3] | |
| Volume of Distribution (Vd) | 1.4 L/kg | Mouse | [3] | |
| Terminal Half-life (T1/2) | ~2 h | Mouse | [3] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the PRC2 signaling pathway and the proposed mechanism of action for this compound.
Caption: The PRC2 complex mediates gene silencing through H3K27 trimethylation.
Caption: this compound inhibits the EED-H3K27me3 interaction, leading to gene activation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Cell Culture: Pfeiffer and KARPAS-422 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: this compound is serially diluted and added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response curves using GraphPad Prism software.
Western Blot for H3K27me3
This protocol is used to assess the effect of this compound on the levels of H3K27me3.
-
Cell Lysis: Cells are treated with this compound or vehicle for the desired time, then harvested and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against H3K27me3 (e.g., Cell Signaling Technology, #9733) and total Histone H3 (as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
-
Analysis: Band intensities are quantified using ImageJ or similar software.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Female severe combined immunodeficient (SCID) mice (6-8 weeks old) are used.
-
Cell Implantation: 1 x 10^7 KARPAS-422 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers using the formula: (Length x Width^2)/2.
-
Treatment: When tumors reach an average volume of 150-200 mm^3, mice are randomized into treatment and control groups. This compound is administered orally by gavage at the specified dose and schedule (e.g., 50 mg/kg, daily). The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The study is terminated when tumors in the control group reach a predetermined size.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as western blotting for H3K27me3.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the target validation of this compound.
Caption: A streamlined workflow for the preclinical validation of this compound.
Conclusion
The data presented in this technical guide provide a strong validation for EED as a therapeutic target in EZH2 mutant cancers. This compound demonstrates exceptional potency in inhibiting the PRC2 complex, leading to profound anti-proliferative effects in EZH2 mutant cancer cells and robust tumor regression in preclinical models. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of epigenetic drug discovery and development. Further clinical investigation of this compound and other EED inhibitors is warranted to fully elucidate their therapeutic potential.
References
EEDi-5285: A Comprehensive Technical Guide on Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
EEDi-5285 is an exceptionally potent, efficacious, and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By targeting EED, this compound disrupts the allosteric activation of PRC2, leading to the inhibition of histone H3 lysine 27 (H3K27) methylation, a key epigenetic modification implicated in various cancers.[3] Preclinical studies have demonstrated that this compound exhibits excellent pharmacokinetic properties and significant antitumor activity in xenograft models of lymphoma.[2][4] This technical guide provides an in-depth overview of the pharmacokinetics, oral bioavailability, and relevant experimental methodologies for this compound.
Mechanism of Action: Targeting the PRC2 Complex
The PRC2 complex plays a critical role in epigenetic regulation by catalyzing the trimethylation of H3K27 (H3K27me3), a mark associated with transcriptional repression.[3] The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED. EED is essential for the allosteric activation of EZH2's methyltransferase activity upon binding to H3K27me3.[3] This positive feedback loop propagates the repressive H3K27me3 mark.
This compound acts as a potent inhibitor by binding to the H3K27me3-binding pocket of EED with high affinity.[1] This competitive inhibition prevents the binding of H3K27me3, thereby disrupting the allosteric activation of EZH2 and leading to a global reduction in H3K27me3 levels. This, in turn, reactivates the expression of tumor suppressor genes that are silenced in certain cancers.
Pharmacokinetic Profile
Pharmacokinetic studies in preclinical models, specifically in mice, have demonstrated that this compound possesses favorable drug-like properties, including high oral bioavailability and significant exposure. These characteristics are crucial for its development as an oral therapeutic agent.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in mice following a single oral administration.
| Parameter | Value | Species | Dosage | Reference |
| Cmax | 1.8 µM | Mouse | 10 mg/kg | [3][5][6] |
| AUC | 6.0 h*µg/mL | Mouse | 10 mg/kg | [3][5][6] |
| Oral Bioavailability (F) | 75% | Mouse | 10 mg/kg | [3][5] |
| Volume of Distribution (Vd) | 1.4 - 1.6 L/kg | Mouse | 10 mg/kg | [5] |
| Terminal Half-life (T1/2) | ~2 hours | Mouse | 10 mg/kg | [5][6] |
In Vivo Efficacy
The excellent pharmacokinetic profile of this compound translates to potent antitumor activity in vivo. In a KARPAS422 lymphoma xenograft model in SCID mice, daily oral administration of this compound resulted in complete and durable tumor regression.[3][4][5]
-
Dosage Regimen: 50-100 mg/kg, administered daily via oral gavage for 28 days.[3][5]
-
Outcome: Complete tumor regression was achieved at these doses.[7]
-
Pharmacodynamic Effect: A single oral dose of 100 mg/kg was sufficient to reduce H3K27me3 levels in tumor tissue at 24 hours post-administration.[5][6]
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the pharmacokinetics and efficacy of this compound.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic parameters of this compound following oral administration in mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Male SCID mice (6-8 weeks old)
-
Gavage needles
-
Microcentrifuge tubes
-
Heparin (or other anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: this compound is formulated in the appropriate vehicle and administered to mice via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose, blood samples are collected from the submandibular vein into tubes containing an anticoagulant.
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and oral bioavailability.
KARPAS422 Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Materials:
-
KARPAS422 lymphoma cells
-
SCID mice
-
Matrigel (optional, to aid tumor cell implantation)
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: KARPAS422 cells are cultured under standard conditions.
-
Tumor Implantation: A suspension of KARPAS422 cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of each SCID mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Treatment: this compound is administered orally to the treatment group at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the end of the treatment period. Tumor growth inhibition is calculated.
Conclusion
This compound is a highly potent and orally bioavailable EED inhibitor with a promising preclinical profile. Its excellent pharmacokinetics, characterized by high oral bioavailability and sufficient plasma exposure, contribute to its robust in vivo antitumor efficacy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel EED inhibitors for cancer therapy.
References
- 1. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcm.edu [bcm.edu]
- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
EEDi-5285: A Technical Guide to a Potent EED Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of EEDi-5285, a highly potent and orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. This compound represents a promising therapeutic agent for cancers dependent on the Polycomb Repressive Complex 2 (PRC2) pathway. This document details the quantitative pharmacological data, experimental methodologies, and key signaling pathways associated with this compound, serving as a resource for researchers in oncology and drug development.
Introduction
The Polycomb Repressive Complex 2 (PRC2) is an epigenetic regulator crucial for maintaining cell identity and is frequently dysregulated in various human cancers.[1] The core components of the PRC2 complex include the catalytic subunit EZH2, SUZ12, and EED.[1][2] EED plays a critical allosteric role by binding to trimethylated histone H3 on lysine 27 (H3K27me3), which in turn stimulates the methyltransferase activity of EZH2.[2] This positive feedback loop is essential for the propagation and maintenance of the repressive H3K27me3 mark. Inhibition of EED offers a novel therapeutic strategy to disrupt PRC2 activity.[2] this compound has emerged as an exceptionally potent and efficacious EED inhibitor with significant anti-cancer activity.[2][3][4]
Mechanism of Action
This compound functions as an allosteric inhibitor of the PRC2 complex. It binds with high affinity to the H3K27me3 binding pocket of EED.[2] This binding event prevents the interaction of EED with H3K27me3, thereby disrupting the allosteric activation of EZH2's methyltransferase activity. The ultimate consequence is a reduction in global H3K27me3 levels, leading to the derepression of PRC2 target genes and subsequent anti-proliferative effects in cancer cells.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency
| Parameter | Cell Line | Value | Reference |
| EED Binding IC50 | - | 0.2 nM | [1][2][3][4][5][6] |
| Cell Growth Inhibition IC50 | Pfeiffer (EZH2 mutant) | 20 pM | [1][2][3][5][6] |
| Cell Growth Inhibition IC50 | KARPAS422 (EZH2 mutant) | 0.5 nM | [1][2][3][5][6] |
IC50: Half maximal inhibitory concentration
Table 2: In Vivo Pharmacokinetics (Mouse)
| Parameter | Dose (Oral) | Value | Reference |
| Cmax | 10 mg/kg | 1.8 µM | [1][5][6] |
| AUC | 10 mg/kg | 6.0 h·µg/mL | [1][5][6] |
| T1/2 (terminal half-life) | 10 mg/kg | ~2 hours | [1][6] |
| F (Oral Bioavailability) | 10 mg/kg | 75% | [5][6] |
| Vss (Volume of Distribution) | - | 1.4 L/kg | [1][6] |
Cmax: Maximum plasma concentration; AUC: Area under the curve; T1/2: Half-life; F: Bioavailability; Vss: Volume of distribution at steady state.
Table 3: In Vivo Efficacy (KARPAS422 Xenograft Model)
| Dose (Oral Gavage) | Dosing Schedule | Outcome | Reference |
| 50-100 mg/kg | Daily for 28 days | Complete and durable tumor regression | [1][5][6] |
| 100 mg/kg | Single dose | Reduction of H3K27me3 in tumor tissue at 24h | [1][5][6] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
EED Binding Assay (AlphaScreen)
This assay quantifies the binding affinity of this compound to the EED protein.
-
Principle: A competitive binding assay using AlphaScreen technology.
-
Reagents: Biotinylated H3K27me3 peptide, GST-tagged EED protein, streptavidin-coated donor beads, and anti-GST-coated acceptor beads.
-
Procedure:
-
Incubate GST-EED with varying concentrations of this compound.
-
Add biotinylated H3K27me3 peptide.
-
Add streptavidin-donor and anti-GST-acceptor beads.
-
Incubate in the dark.
-
Read the AlphaScreen signal. A decrease in signal indicates displacement of the H3K27me3 peptide and binding of the inhibitor.
-
Calculate IC50 values using a dose-response curve.[2]
-
Cell Growth Inhibition Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
-
Cell Lines: Pfeiffer and KARPAS422 human B cell lymphoma lines.[2]
-
Culture Conditions: RPMI-1640 medium supplemented with 10% FBS, cultured at 37°C in a 5% CO2 humidified incubator.[2]
-
Procedure:
-
Seed cells in 96-well plates at a density of 2000–3000 cells/well.
-
Treat cells with serially diluted concentrations of this compound.
-
Incubate for 7 days.
-
Assess cell viability using a lactate dehydrogenase-based WST-8 assay.
-
Measure absorbance at 450 nm.
-
Normalize readings to DMSO-treated control cells and calculate IC50 values using non-linear regression.[2]
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy and pharmacodynamics of this compound in a living organism.
-
Animal Model: Severe combined immunodeficient (SCID) mice.[2]
-
Tumor Implantation: Subcutaneous injection of 1 x 10^7 KARPAS422 cells in 50% Matrigel.[2]
-
Treatment:
-
Efficacy Assessment: Tumor volume and mouse body weight are measured regularly.
-
Pharmacodynamic (PD) Assessment: For PD studies, a single 100 mg/kg oral dose is administered. Tumors are harvested at specific time points (e.g., 24 hours) to measure the levels of H3K27me3.[5][6]
Cocrystal Structure Determination
This experiment provides the structural basis for the high-affinity interaction between this compound and the EED protein.
-
Method: X-ray crystallography.
-
Procedure:
-
Purify the EED protein.
-
Co-crystallize the EED protein with this compound.
-
Collect X-ray diffraction data.
-
Solve and refine the crystal structure.
-
-
Outcome: The high-resolution cocrystal structure of the this compound-EED complex was determined (PDB ID: 6W7F), revealing that the 5-fluoro-2,3-dihydrobenzofuran group of this compound fills a deep pocket in EED and engages in cation–π interactions with Arg367.[2]
Conclusion
This compound is a highly potent, orally bioavailable EED inhibitor with a well-defined mechanism of action. Preclinical data demonstrate its exceptional in vitro and in vivo anti-cancer activity in EZH2-mutant lymphoma models. The detailed pharmacological profile and experimental methodologies provided in this guide underscore the potential of this compound as a promising candidate for further clinical development in the treatment of PRC2-dependent malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
EEDi-5285: A Technical Guide to its Mechanism and Impact on PRC2-Dependent Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5285 is an exceptionally potent, orally active small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its profound effects on PRC2-dependent gene silencing, and detailed methodologies for key experimental assessments. The dysregulation of PRC2 activity is implicated in various cancers, making targeted inhibition of this complex a promising therapeutic strategy.[1] this compound represents a significant advancement in this area, demonstrating remarkable potency and in vivo efficacy.[2]
Mechanism of Action: Allosteric Inhibition of PRC2
The PRC2 complex is a key epigenetic regulator responsible for catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), a hallmark of transcriptionally silenced chromatin.[4] The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED.[1] The EED subunit plays a crucial allosteric role by binding to the H3K27me3 mark, which in turn stimulates the methyltransferase activity of EZH2, propagating the silencing signal.
This compound functions as an allosteric inhibitor by binding directly to the H3K27me3-binding pocket of EED. This competitive binding prevents the interaction of EED with H3K27me3, thereby disrupting the allosteric activation of EZH2 and leading to a global reduction in H3K27me3 levels.[1] This ultimately results in the reactivation of PRC2-target genes that are critical for tumor suppression.
Quantitative Data Summary
This compound has demonstrated exceptional potency in biochemical and cellular assays, as well as favorable pharmacokinetic properties and significant in vivo anti-tumor activity.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical Potency | |||
| EED Binding IC50 | 0.2 nM | Biochemical Assay | [2] |
| Cellular Potency | |||
| Cell Growth Inhibition IC50 | 20 pM | Pfeiffer (EZH2 mutant lymphoma) | [2] |
| Cell Growth Inhibition IC50 | 0.5 nM | KARPAS422 (EZH2 mutant lymphoma) | [2] |
| Pharmacokinetics (in mice) | |||
| Cmax (10 mg/kg, oral) | 1.8 µM | In vivo | [1] |
| AUC (10 mg/kg, oral) | 6.0 h*µg/mL | In vivo | [1] |
| Oral Bioavailability (F) | 75% | In vivo | [3] |
| Terminal Half-life (T1/2) | ~2 hours | In vivo | [1] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Complete and durable tumor regression | KARPAS422 xenograft model (50-100 mg/kg/day, oral) | [1][3] |
| H3K27me3 Reduction | Effective reduction at 24h | KARPAS422 tumor tissue (100 mg/kg, single oral dose) | [1][3] |
Table 1: Summary of Quantitative Data for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
This compound Binding Assay (AlphaScreen)
This assay quantifies the ability of this compound to disrupt the interaction between EED and a biotinylated H3K27me3 peptide.
Materials:
-
His-tagged EED (1-441aa) protein
-
Biotinylated H3K27me3 peptide (19-33aa)
-
This compound
-
Assay Buffer: 25 mM HEPES, pH 8.0, 50 mM NaCl, 0.5% BSA, 0.02% Tween-20
-
AlphaScreen Streptavidin Donor Beads and Nickel Chelate Acceptor Beads
-
384-well ProxiPlates
Procedure:
-
Prepare a 3-fold serial dilution of this compound in DMSO.
-
Further dilute the compounds in assay buffer.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 10 µL of a solution containing 30 nM His-tagged EED protein and 37.5 nM biotinylated H3K27me3 peptide to each well.
-
Incubate the mixture at room temperature for 30 minutes.
-
Prepare a suspension of AlphaScreen beads in assay buffer and add to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible reader.
Cell Viability Assay
This protocol is for determining the IC50 values of this compound in lymphoma cell lines.
Materials:
-
Pfeiffer and KARPAS422 lymphoma cell lines
-
RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well opaque-walled plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells and incubate for 5 days.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.
KARPAS422 Xenograft Model
This protocol outlines the in vivo assessment of this compound's anti-tumor efficacy.
Materials:
-
KARPAS422 cells
-
Severe Combined Immunodeficient (SCID) mice
-
Matrigel
-
This compound
-
Dosing vehicle (e.g., 0.5% methylcellulose in water)
-
Calipers
Procedure:
-
Harvest KARPAS422 cells and resuspend in a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject 10 million cells into the flank of each SCID mouse.
-
Monitor tumor growth. When tumors reach an average volume of approximately 200 mm³, randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer this compound (50-100 mg/kg) or vehicle daily via oral gavage for 28 days.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After the treatment period, continue to monitor the mice for tumor regrowth.
Western Blot for H3K27me3
This protocol is for quantifying the reduction of H3K27me3 levels in tumor tissue.
Materials:
-
Tumor tissue from the xenograft study
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Homogenize tumor tissue in RIPA buffer and extract total protein.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Quantify band intensities using densitometry software.
Conclusion
This compound is a highly potent and orally bioavailable inhibitor of EED that effectively disrupts PRC2-dependent gene silencing. Its ability to induce complete and durable tumor regression in preclinical models highlights its significant therapeutic potential for the treatment of cancers driven by PRC2 dysregulation. The detailed protocols provided herein offer a guide for the further investigation and development of this and other next-generation epigenetic modulators.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
An In-Depth Technical Guide to the Cellular Targets of EEDi-5285
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the small-molecule inhibitor EEDi-5285, focusing on its cellular targets, mechanism of action, and the experimental framework used for its characterization. This compound is an exceptionally potent, orally active inhibitor of the Polycomb Repressive Complex 2 (PRC2), representing a significant advancement in epigenetic cancer therapy.
The Primary Cellular Target: Embryonic Ectoderm Development (EED)
The direct cellular target of this compound is the Embryonic Ectoderm Development (EED) protein.[1][2][3] EED is a core, non-catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), an essential epigenetic modulator.[1][3] The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is responsible for catalyzing the trimethylation of Histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][4]
EED's critical function is to allosterically activate the catalytic subunit, EZH2. It achieves this by binding to existing H3K27me3 marks on chromatin, which induces a conformational change in EZH2 that enhances its methyltransferase activity.[1][5] This positive feedback loop is crucial for maintaining repressive chromatin domains.
This compound functions as an allosteric inhibitor by binding directly to the H3K27me3-binding pocket of EED.[5][6] This competitive binding prevents EED from engaging with H3K27me3, thereby blocking the allosteric activation of EZH2 and leading to a global reduction in H3K27me3 levels.[3][6] This mechanism is particularly effective in cancers with gain-of-function mutations in EZH2, such as certain lymphomas.[1][7]
Quantitative Data Presentation
The potency and efficacy of this compound have been quantified through biochemical and cell-based assays.
Table 1: In Vitro Activity of this compound Compared to EED226
| Compound | Target Binding (EED) IC₅₀ | Cell Growth Inhibition IC₅₀ (Pfeiffer) | Cell Growth Inhibition IC₅₀ (KARPAS422) |
|---|---|---|---|
| This compound | 0.2 nM[1][7][8] | 20 pM[1][7][8] | 0.5 nM[1][7][8] |
| EED226 | 17.6 nM[1] | Not Reported | 180 nM[1] |
This compound is approximately 100 times more potent in binding to EED and over 300 times more potent in inhibiting KARPAS422 cell growth than the earlier-generation inhibitor EED226.[1][7][8]
Table 2: In Vivo Efficacy in KARPAS422 Xenograft Model
| Treatment Group | Dose & Schedule | Outcome |
|---|---|---|
| This compound | 50-100 mg/kg, Oral, Daily | Complete and durable tumor regression[2][8][9] |
A single 100 mg/kg oral dose was shown to effectively reduce H3K27me3 levels in tumor tissue after 24 hours.[2][9]
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value (at 10 mg/kg oral dose) |
|---|---|
| Cₘₐₓ (Max. Plasma Concentration) | 1.8 µM[2][9] |
| AUC (Area Under the Curve) | 6.0 h·µg/mL[2][9] |
| F (Oral Bioavailability) | 75%[2][9] |
| Vd (Volume of Distribution) | 1.4 L/kg[2][9] |
| T½ (Terminal Half-life) | ~2 hours[2][9] |
Experimental Protocols
The characterization of this compound involved several key experimental procedures.
Protocol 1: EED Binding Assay (AlphaScreen) This assay quantifies the ability of a compound to disrupt the interaction between EED and an H3K27me3 peptide.
-
Reagents : Recombinant EED protein, biotinylated H3K27me3 peptide, Streptavidin-coated Donor beads, and anti-EED antibody-conjugated Acceptor beads.
-
Procedure :
-
Incubate EED protein with a serial dilution of this compound.
-
Add the biotinylated H3K27me3 peptide to the mixture.
-
Add Donor and Acceptor beads and incubate in the dark.
-
-
Detection : In the absence of an inhibitor, the EED-peptide interaction brings the Donor and Acceptor beads into proximity, generating a chemiluminescent signal at 520-620 nm upon excitation at 680 nm.
-
Data Analysis : Signals are normalized to positive (DMSO) and negative (no EED) controls. The resulting data are fitted to a dose-response curve using nonlinear regression to determine the IC₅₀ value.[1]
Protocol 2: Cell Growth Inhibition Assay This assay measures the effect of this compound on the proliferation of cancer cell lines.
-
Cell Lines : KARPAS422 and Pfeiffer human B-cell lymphoma lines.[1]
-
Procedure :
-
Seed cells in 96-well plates at a density of 2,000–3,000 cells per well.
-
Treat cells with serially diluted concentrations of this compound or DMSO vehicle control.
-
Incubate the plates for 7 days at 37°C in a 5% CO₂ atmosphere.[1]
-
-
Evaluation : Cell viability is assessed using a lactate dehydrogenase-based WST-8 assay. The absorbance is measured at 450 nm.[1]
-
Data Analysis : Readings are normalized to the DMSO-treated control cells. IC₅₀ values are calculated using nonlinear regression analysis (e.g., GraphPad Prism).[1]
Protocol 3: Animal Xenograft Studies This protocol evaluates the anti-tumor efficacy of this compound in a living model.
-
Animal Model : Severe combined immune-deficient (SCID) mice.[1]
-
Tumor Implantation :
-
Inject 1 x 10⁷ KARPAS422 cells suspended in 50% Matrigel subcutaneously into the dorsal side of each mouse.[1]
-
Allow tumors to grow to an average volume of approximately 100 mm³.
-
-
Treatment :
-
Randomize mice into treatment (this compound) and vehicle control groups.
-
Administer the compound orally at the specified dose (e.g., 50 mg/kg) daily for the duration of the study (e.g., 28 days).[9]
-
-
Monitoring : Monitor tumor volume and animal body weight regularly throughout the experiment.
Structural Basis for High-Affinity Binding
The potent inhibition by this compound is rooted in its precise structural interaction with the EED protein, as revealed by co-crystal structures (PDB ID: 6W7F).[1][6] The analysis shows that the 5-fluoro-2,3-dihydrobenzofuran group of this compound fits perfectly into a deep hydrophobic pocket within EED, displacing all water molecules.[1] Furthermore, the molecule engages in strong cation-π interactions with the guanidinium group of a key arginine residue (Arg367) in the binding pocket.[1] This high-affinity binding underpins its low nanomolar potency.
Conclusion
This compound is a highly potent and selective inhibitor whose primary cellular target is the EED subunit of the PRC2 complex. By competitively binding to the H3K27me3 pocket, it disrupts the allosteric activation of EZH2, leading to a reduction in histone methylation and potent anti-tumor activity in preclinical models of EZH2-mutant lymphoma. The comprehensive characterization of its binding affinity, cellular effects, in vivo efficacy, and structural interactions provides a robust foundation for its continued development as a targeted therapy for PRC2-dependent cancers.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
EEDi-5285: A Technical Guide to its Impact on Stem Cell Maintenance Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
EEDi-5285 is a highly potent and orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex plays a critical role in epigenetic regulation, primarily through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. This epigenetic modification is fundamental in controlling gene expression programs that govern cell fate decisions, including stem cell self-renewal and differentiation. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on stem cell maintenance pathways, and detailed experimental protocols for its evaluation.
Introduction: The PRC2 Complex and its Role in Stem Cell Biology
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining cellular identity and modulating developmental processes. The core components of the PRC2 complex are Enhancer of zeste homolog 2 (EZH2), Suppressor of zeste 12 (SUZ12), and Embryonic Ectoderm Development (EED). EZH2 is the catalytic subunit responsible for mono-, di-, and trimethylation of H3K27. EED is a crucial scaffolding protein that binds to H3K27me3, an interaction that allosterically activates EZH2 and is necessary for the propagation and maintenance of the repressive H3K27me3 mark across the genome.
In the context of stem cell biology, the PRC2 complex is a master regulator of pluripotency and differentiation. By silencing genes that promote differentiation, PRC2 helps maintain the self-renewing state of embryonic stem cells (ESCs). Conversely, during differentiation, the dynamic regulation of PRC2 activity and the removal of H3K27me3 marks from specific gene promoters are required to allow for the expression of lineage-specific genes. Dysregulation of PRC2 activity is implicated in various developmental disorders and is a hallmark of numerous cancers.
This compound: A Potent Allosteric Inhibitor of the PRC2 Complex
This compound is a next-generation EED inhibitor designed to bind with high affinity to the H3K27me3-binding pocket of EED. By occupying this pocket, this compound prevents the interaction of EED with H3K27me3, thereby disrupting the allosteric activation of EZH2. This leads to a global reduction in H3K27me3 levels, resulting in the de-repression of PRC2 target genes. This mechanism of action makes this compound a powerful tool to probe the function of the PRC2 complex and a potential therapeutic agent for diseases driven by PRC2 dysregulation.
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting the PRC2 complex.
Quantitative Data on this compound Activity
This compound has demonstrated exceptional potency in biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| EED Binding IC50 | 0.2 nM | [1] |
| Pfeiffer Cell Growth IC50 | 20 pM | [1] |
| KARPAS422 Cell Growth IC50 | 0.5 nM | [1] |
Table 2: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Dosage | Outcome | Reference |
| 50-100 mg/kg/day (oral) | Complete and durable tumor regression | [2] |
Impact of this compound on Stem Cell Maintenance Pathways
The inhibition of the EED-H3K27me3 interaction by this compound has profound implications for stem cell maintenance and differentiation. By reducing global H3K27me3 levels, this compound can induce the expression of previously silenced genes, thereby altering the cellular state.
In the context of pluripotent stem cells, the PRC2 complex is essential for repressing lineage-specific differentiation genes, thus maintaining the pluripotent state. Inhibition of EED by compounds like this compound would be expected to lead to the upregulation of these differentiation-promoting genes, thereby pushing the stem cells towards differentiation. The specific lineage commitment may depend on the cellular context and the presence of other signaling cues.
Conversely, in certain cancer stem cell populations, the PRC2 complex is often overactive, contributing to the maintenance of a stem-like, undifferentiated state and driving tumorigenesis. In such cases, this compound can force these cancer stem cells to differentiate, thereby reducing their self-renewal capacity and tumorigenic potential.
The following diagram illustrates the proposed impact of this compound on stem cell fate.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Growth Inhibition Assay
This protocol is adapted from Rej et al., J Med Chem. 2020.[3]
-
Cell Culture:
-
Culture human B-cell lymphoma cell lines (e.g., KARPAS422, Pfeiffer) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells in 96-well plates at a density of 2,000-3,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plates for 7 days at 37°C.
-
-
Cell Viability Measurement:
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a WST-8 assay.
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
KARPAS422 Xenograft Model
This protocol is adapted from Rej et al., J Med Chem. 2020.[3][4]
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest KARPAS422 cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Subcutaneously inject 5-10 x 106 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Administer this compound or vehicle to the respective groups daily at the desired dose (e.g., 50 mg/kg).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be processed for further analysis, such as Western blotting to assess H3K27me3 levels or immunohistochemistry.
-
Western Blot for H3K27me3 Levels
-
Sample Preparation:
-
Extract histones from treated and control cells or tumor tissues.
-
Use a commercial histone extraction kit or a standard acid extraction protocol.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., Cell Signaling Technology, #9733) overnight at 4°C.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the H3K27me3 signal to the total Histone H3 signal.
-
Visualization of Experimental Workflow
The following diagram provides a high-level overview of the experimental workflow for evaluating this compound.
Conclusion
This compound is an exceptionally potent and specific inhibitor of the EED subunit of the PRC2 complex. Its ability to disrupt the allosteric activation of EZH2 and subsequently reduce H3K27me3 levels makes it a valuable chemical probe for studying the role of PRC2 in normal physiology and disease. The profound impact of PRC2 on stem cell biology suggests that this compound holds significant potential for modulating stem cell fate, with therapeutic implications for both regenerative medicine and oncology. The detailed protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and other EED inhibitors on stem cell maintenance and differentiation pathways.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: EEDi-5285 Treatment in KARPAS422 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5285 is a potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] The PRC2 complex, through the catalytic activity of its EZH2 subunit, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression.[1] In certain cancers, such as EZH2-mutant lymphomas like the KARPAS422 cell line, the dysregulation of PRC2 activity is a critical driver of oncogenesis. This compound allosterically inhibits the PRC2 complex by binding to EED, leading to a reduction in H3K27me3 levels, derepression of tumor suppressor genes, and subsequent cancer cell death.[1][2] Preclinical studies have demonstrated that this compound induces complete and lasting tumor regression in the KARPAS422 xenograft model, highlighting its therapeutic potential.[1][2][5]
These application notes provide a comprehensive overview of the treatment protocol for the KARPAS422 xenograft model with this compound, including detailed experimental procedures and quantitative data.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and pharmacokinetic properties of this compound.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EED Binding IC₅₀ | - | 0.2 nM | [1][2] |
| Cell Growth Inhibition IC₅₀ | KARPAS422 | 0.5 nM | [1][2][4] |
| In Vivo Dosage for Complete Tumor Regression | KARPAS422 Xenograft | 50-100 mg/kg/day (oral) | [3][5] |
| Treatment Duration | KARPAS422 Xenograft | 28 days | [3][6] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, oral administration)
| Parameter | Value | Unit | Reference |
| Cₘₐₓ | 1.8 | µM | [3] |
| AUC | 6.0 | h·µg/mL | [3] |
| T₁/₂ (terminal half-life) | ~2 | hours | [3] |
| Oral Bioavailability (F) | 75 | % | [4] |
| Volume of Distribution (Vss) | 1.4 | L/kg | [1] |
Signaling Pathway
This compound targets the PRC2 complex, a key regulator of gene expression. The diagram below illustrates the mechanism of action of this compound.
Experimental Protocols
KARPAS422 Xenograft Model Establishment
This protocol details the subcutaneous implantation of KARPAS422 cells in immunodeficient mice.
Materials:
-
KARPAS422 cells
-
SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
1 mL syringes with 27-gauge needles
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture: Culture KARPAS422 cells in appropriate T-flasks until they reach a logarithmic growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a small volume of sterile PBS.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using the trypan blue exclusion method. Viability should be >90%.
-
-
Cell Suspension Preparation:
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel®.
-
The final cell concentration should be adjusted to allow for the injection of 5 x 10⁶ to 10 x 10⁶ cells in a total volume of 100-200 µL. Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the SCID mice.
-
Inject the prepared cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Begin treatment when tumors reach an average volume of 100-200 mm³.
-
This compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound.
Materials:
-
This compound powder
-
Polyethylene glycol 200 (PEG200)
-
Sterile water for injection
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Formulation Preparation:
-
This compound is formulated as a suspension in PEG200.
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume needed for the treatment group.
-
Add the appropriate volume of PEG200 to the powder.
-
Vortex the mixture thoroughly to ensure a homogenous suspension. Prepare fresh daily.
-
-
Oral Administration:
Pharmacodynamic Analysis (Western Blot for H3K27me3)
This protocol outlines the procedure for assessing the in vivo target engagement of this compound by measuring H3K27me3 levels in tumor tissues.
Materials:
-
Tumor tissue from treated and control mice
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Tumor Lysate Preparation:
-
Excise tumors from euthanized mice at the desired time point after treatment (e.g., 24 hours after a single dose for acute pharmacodynamic studies).[3]
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each tumor lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the overall experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. yeasenbio.com [yeasenbio.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
In Vivo Efficacy of EEDi-5285: Application Notes and Protocols for Preclinical Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of EEDi-5285, a potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. This compound targets the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator implicated in various cancers. The protocols described herein are based on preclinical studies in mouse xenograft models of lymphoma, demonstrating significant anti-tumor activity and providing a framework for further investigation.
Introduction
The PRC2 complex plays a critical role in cellular differentiation and development through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression.[1][2] The core components of the PRC2 complex are EZH2, SUZ12, and EED.[2] EED is essential for the catalytic activity of EZH2, as it binds to the trimethylated H3K27 (H3K27me3) mark, allosterically activating the complex and facilitating the spread of this repressive mark.[1] Dysregulation of PRC2 activity is a hallmark of numerous cancers, making it an attractive therapeutic target.
This compound is a novel EED inhibitor that has demonstrated exceptional potency and efficacy in preclinical models.[1][3] It binds to the EED protein with high affinity, disrupting the PRC2 complex and leading to a reduction in global H3K27me3 levels.[1] This, in turn, reactivates silenced tumor suppressor genes, resulting in anti-proliferative effects. This document outlines the in vivo efficacy of this compound and provides detailed protocols for its evaluation in mouse models.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting the EED subunit of the PRC2 complex. The following diagram illustrates the signaling pathway and the mechanism of inhibition.
Caption: Mechanism of action of this compound on the PRC2 signaling pathway.
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | EZH2 Mutation Status | IC50 (nM) | Reference |
| Pfeiffer | Y641F | 0.02 | [1] |
| KARPAS422 | Y641N | 0.5 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | T1/2 (h) | Cmax (µM) | AUC0–t (h·µg/mL) | Oral Bioavailability (F%) | Reference |
| Intravenous (IV) | 2 | 1.7 | - | - | - | [1] |
| Oral (PO) | 10 | 2.0 | 1.8 | 6.0 | 75 | [1][4] |
Table 3: In Vivo Antitumor Efficacy of this compound in KARPAS422 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Vehicle Control | - | Daily Oral Gavage | Progressive Tumor Growth | [4] |
| This compound | 50-100 | Daily Oral Gavage for 28 days | Complete and durable tumor regression | [3][4] |
Experimental Protocols
The following diagram provides a high-level overview of the experimental workflow for assessing the in vivo efficacy of this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Protocol 1: KARPAS422 Lymphoma Xenograft Model
Objective: To establish a subcutaneous xenograft model of lymphoma in immunodeficient mice.
Materials:
-
KARPAS422 cells (ATCC)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old
-
Matrigel® Basement Membrane Matrix (Corning)
-
Sterile PBS
-
Syringes and needles (27-gauge)
Procedure:
-
Cell Culture: Culture KARPAS422 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the exponential growth phase. Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each SCID mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Study Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Formulation and Administration of this compound
Objective: To prepare and administer this compound to mice via oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water or 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
-
Oral gavage needles (20-gauge, curved)
-
Syringes
Procedure:
-
Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 5-10 mg/mL for a 50-100 mg/kg dose in a 20g mouse). Ensure the suspension is well-mixed before each administration.
-
Administration: Administer the this compound suspension or vehicle control to the mice once daily via oral gavage. The volume of administration is typically 100-200 µL per 20g mouse.
-
Monitoring: Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance.
Protocol 3: Pharmacodynamic Analysis of H3K27me3 Levels
Objective: To assess the target engagement of this compound by measuring the levels of H3K27me3 in tumor tissue.
Materials:
-
Tumor tissue from treated and control mice
-
Histone extraction kit or buffers
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Sample Collection: At the end of the study or at specified time points, euthanize the mice and excise the tumors.
-
Histone Extraction: Extract histone proteins from the tumor tissue using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein (10-20 µg) on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Analysis: Quantify the band intensities to determine the relative reduction in H3K27me3 levels in the this compound treated group compared to the vehicle control. A single 100 mg/kg oral dose of this compound has been shown to effectively reduce H3K27me3 levels at 24 hours in KARPAS422 tumor tissue.[4]
Conclusion
This compound is a highly potent and orally bioavailable EED inhibitor with significant anti-tumor activity in preclinical models of lymphoma. The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound and other PRC2 inhibitors. Careful adherence to these methodologies will enable researchers to generate reproducible and reliable data to further elucidate the therapeutic potential of targeting the EED-PRC2 axis in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone Extraction Kit | Proteintech [ptglab.com]
- 4. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols for EEDi-5285 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
EEDi-5285 is a highly potent and orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By binding to EED, this compound allosterically inhibits the methyltransferase activity of EZH2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3) and subsequent anti-tumor effects. Preclinical studies have demonstrated that this compound induces complete and durable tumor regression in EZH2-mutant lymphoma xenograft models.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in preclinical research, with a focus on achieving complete tumor regression.
Mechanism of Action and Signaling Pathway
This compound targets the EED subunit of the PRC2 complex, which also comprises EZH2, SUZ12, and RBAP48.[6] EED contains an aromatic cage that recognizes and binds to H3K27me3, an interaction that is crucial for the allosteric activation and chromatin localization of PRC2. This compound competitively binds to this H3K27me3-binding pocket on EED, thereby preventing the engagement of PRC2 with its substrate and inhibiting the propagation of the H3K27me3 repressive mark. This leads to the reactivation of silenced tumor suppressor genes and subsequent cancer cell growth inhibition.
Recommended Dosage for Complete Tumor Regression
In vivo studies using a KARPAS422 lymphoma xenograft model in severe combined immunodeficient (SCID) mice have demonstrated that oral administration of this compound can lead to complete and lasting tumor regression.[1][3][4][7][8]
Table 1: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Parameter | Value | Reference |
| Animal Model | SCID Mice | [1] |
| Cell Line | KARPAS422 (EZH2-mutant B-cell lymphoma) | [1] |
| Dosage | 50-100 mg/kg | [1][3][7] |
| Administration | Daily Oral Gavage | [1][3][7] |
| Treatment Duration | 28 days | [1][3][7] |
| Outcome | Complete and durable tumor regression | [1][3][4][7][8] |
Note: Complete tumor regression has been reported at a dosage of 50 mg/kg.[8]
Experimental Protocols
In Vivo Efficacy Study in KARPAS422 Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
KARPAS422 cells
-
SCID mice (female, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle for formulation (e.g., PEG 200)[2]
-
Calipers
-
Oral gavage needles
Procedure:
-
Cell Preparation: Culture KARPAS422 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the flank of each SCID mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[1]
-
Drug Preparation and Administration:
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Monitor the general health and behavior of the animals daily.
-
-
Study Endpoint: At the end of the 28-day treatment period, euthanize the mice and excise the tumors for further analysis if required.
Pharmacodynamic Analysis of H3K27me3 Levels
This protocol describes the method to assess the in vivo target engagement of this compound by measuring the levels of H3K27me3 in tumor tissue.
Materials:
-
Tumor-bearing mice (from the in vivo efficacy study)
-
This compound
-
Histone extraction kit
-
Reagents and equipment for Western blotting
-
Primary antibodies: anti-H3K27me3 and anti-Histone H3 (as a loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Dosing: Administer a single oral dose of this compound (e.g., 100 mg/kg) to tumor-bearing mice.[1][7]
-
Tissue Collection: Euthanize the mice 24 hours post-dose and surgically excise the tumors.[1][7] Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.
-
Histone Extraction: Extract total histones from the tumor tissue using a commercial histone extraction kit according to the manufacturer's protocol.
-
Western Blotting:
-
Determine the protein concentration of the histone extracts.
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against H3K27me3 and total Histone H3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in H3K27me3 levels following this compound treatment.
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (at 10 mg/kg oral dose) | Reference |
| Cmax | 1.8 µM | [1][3][7] |
| Tmax | Not specified | |
| AUC | 6.0 h*µg/mL | [1][3][7] |
| Oral Bioavailability (F) | 75% | [1][7] |
| Terminal Half-life (T1/2) | ~2 hours | [1][3] |
| Volume of Distribution (Vd) | 1.4 L/kg | [1][3] |
Conclusion
This compound is a potent EED inhibitor with significant preclinical anti-tumor activity. The provided protocols for in vivo efficacy and pharmacodynamic studies offer a framework for researchers to effectively evaluate the therapeutic potential of this compound in relevant cancer models. The recommended oral dosage of 50-100 mg/kg daily for 28 days has been shown to achieve complete tumor regression in the KARPAS422 xenograft model. Careful adherence to these detailed methodologies will facilitate reproducible and robust preclinical investigations into this promising anti-cancer agent.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Measuring H3K27me3 Reduction After EEDi-5285 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic mark associated with transcriptional repression. This modification is catalyzed by the Polycomb Repressive Complex 2 (PRC2), of which the core components are EZH2, SUZ12, and EED. Dysregulation of PRC2 activity and aberrant H3K27me3 levels are implicated in the pathogenesis of various cancers.
EEDi-5285 is a potent and orally bioavailable small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein. By binding to the H3K27me3-binding pocket of EED, this compound allosterically inhibits PRC2 activity, leading to a global reduction in H3K27me3 levels.[1] This application note provides detailed protocols for quantifying the reduction of H3K27me3 following treatment with this compound using standard molecular biology techniques.
Signaling Pathway of this compound Action
This compound targets the EED subunit of the PRC2 complex. The binding of H3K27me3 to a specific pocket on EED allosterically activates the catalytic subunit, EZH2, promoting the methylation of H3K27 on other nucleosomes. This compound competitively binds to this H3K27me3-binding pocket on EED, preventing this allosteric activation and thereby inhibiting the methyltransferase activity of PRC2. This leads to a decrease in global H3K27me3 levels and the reactivation of PRC2 target genes.
Figure 1: Mechanism of this compound Action on the PRC2 Complex.
Quantitative Data Summary
The following tables summarize the potency of this compound and its effect on H3K27me3 levels.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| EED Binding | - | 0.2 nM | |
| Cell Growth Inhibition | Pfeiffer | 20 pM | |
| Cell Growth Inhibition | KARPAS422 | 0.5 nM |
Table 2: Effect of EED Inhibitors on H3K27me3 Levels (Western Blot)
| Compound | Cell Line | Concentration | Treatment Duration | Observed H3K27me3 Reduction | Reference |
| This compound | Not Specified | 5 µM | Not Specified | Effective Reduction | [2] |
| MAK683 | Not Specified | 5 µM | Not Specified | Effective Reduction | [2] |
| A-395 | Not Specified | 5 µM | Not Specified | Effective Reduction | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Time Point | Outcome | Reference |
| KARPAS422 Xenograft | 100 mg/kg (single oral dose) | 24 hours | Reduction in H3K27me3 levels |
Experimental Workflow for Measuring H3K27me3 Reduction
The general workflow for assessing changes in H3K27me3 levels after this compound treatment involves cell culture and treatment, sample preparation, and downstream analysis using one of the detailed protocols below.
Figure 2: General experimental workflow.
Protocol 1: Western Blot for Global H3K27me3 Levels
This protocol allows for the semi-quantitative assessment of global changes in H3K27me3 levels.
1. Materials
-
Cells of interest (e.g., KARPAS422, Pfeiffer)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Histone Extraction Buffer (see recipe below)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (15%)
-
PVDF membrane (0.2 µm)
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Histone Extraction Buffer Recipe:
-
0.5 N HCl
-
10% glycerol
-
Protease and phosphatase inhibitors
2. Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density.
-
Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for various time points (e.g., 24, 48, 72 hours).
-
-
Histone Extraction:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in Histone Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing histones to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix an equal amount of protein (10-20 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against H3K27me3 (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against Total Histone H3 as a loading control.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the H3K27me3 signal to the Total Histone H3 signal.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for Locus-Specific H3K27me3
This protocol allows for the quantitative analysis of H3K27me3 enrichment at specific gene promoters known to be targets of PRC2.
1. Materials
-
Cells treated with this compound or vehicle
-
Formaldehyde (16%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Anti-H3K27me3 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol
-
SYBR Green qPCR Master Mix
-
Primers for target gene promoters (e.g., MYT1, HOXA9) and a negative control region.
2. Procedure
-
Cross-linking and Cell Lysis:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to release nuclei.
-
-
Chromatin Shearing:
-
Resuspend nuclei in Nuclear Lysis Buffer.
-
Sonicate the chromatin to obtain fragments of 200-1000 bp. Verify fragmentation efficiency on an agarose gel.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with anti-H3K27me3 antibody or an IgG control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
qPCR Analysis:
-
Perform qPCR using SYBR Green Master Mix and primers for target gene promoters.
-
Analyze the data using the percent input method to determine the enrichment of H3K27me3 at specific loci.[3]
-
Protocol 3: Mass Spectrometry for Global Histone Modification Profiling
This protocol provides a highly quantitative and unbiased method to assess global changes in H3K27me3 and other histone modifications.
1. Materials
-
Histone extracts from treated and control cells
-
Propionic anhydride
-
Ammonium bicarbonate
-
Trypsin
-
C18 desalting columns
-
LC-MS/MS system
2. Procedure
-
Histone Extraction and Quantification:
-
Extract histones as described in the Western Blot protocol.
-
Accurately quantify the protein concentration.
-
-
Derivatization and Digestion:
-
Chemically derivatize the lysine residues in the intact histones using propionic anhydride to prevent tryptic cleavage at these sites.
-
Digest the derivatized histones with trypsin, which will now only cleave at arginine residues.
-
Perform a second propionylation step to derivatize the newly generated N-termini of the peptides.
-
-
Sample Desalting:
-
Desalt the peptide samples using C18 columns to remove salts and other contaminants.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by nano-liquid chromatography coupled to tandem mass spectrometry (nLC-MS/MS).
-
Acquire data in a data-dependent manner to identify and quantify peptides corresponding to different histone modifications.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the relative abundance of peptides with and without the H3K27me3 modification.
-
Normalize the abundance of the H3K27me3-containing peptide to the abundance of an unmodified H3 peptide to determine the relative change in H3K27me3 levels.
-
Conclusion
The protocols outlined in this application note provide a comprehensive guide for researchers to accurately measure the reduction in H3K27me3 levels following treatment with the EED inhibitor this compound. The choice of method will depend on the specific research question, with Western blotting providing a global, semi-quantitative overview, ChIP-qPCR offering locus-specific quantitative data, and mass spectrometry delivering the most comprehensive and quantitative analysis of global histone modification changes. By employing these techniques, researchers can effectively characterize the pharmacodynamic effects of this compound and other PRC2 inhibitors in their models of interest.
References
Application Notes and Protocols for EEDi-5285 in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data available for EEDi-5285, a potent and orally active inhibitor of the Embryonic Ectoderm Development (EED) protein. The following sections detail its mechanism of action, summarize key in vitro and in vivo efficacy data, and provide standardized protocols for its use in preclinical cancer models. While clinical data on combination therapies are not yet available, the information presented here may inform the rational design of future combination studies for advanced cancers.
Mechanism of Action
This compound is a small molecule inhibitor that targets EED, a core component of the Polycomb Repressive Complex 2 (PRC2). The PRC2 complex, which also includes EZH2 and SUZ12, plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] EED is essential for the allosteric activation of EZH2's methyltransferase activity through its binding to H3K27me3.[2] By binding to EED with high affinity, this compound disrupts the PRC2 complex, leading to a reduction in global H3K27me3 levels and subsequent de-repression of target genes involved in tumor suppression.[1][3] This mechanism makes this compound a promising therapeutic agent for cancers dependent on PRC2 activity, including those with EZH2 mutations.[2][3]
Preclinical Efficacy Data
This compound has demonstrated exceptional potency in preclinical models, particularly in lymphoma cell lines harboring EZH2 mutations. The following tables summarize the key in vitro and in vivo findings.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Genotype | IC50 | Reference |
| EED Binding | - | - | 0.2 nM | [1][3][4] |
| Cell Growth Inhibition | Pfeiffer | EZH2 Mutant | 20 pM | [1][3][5] |
| Cell Growth Inhibition | KARPAS422 | EZH2 Mutant | 0.5 nM | [1][3][5] |
Table 2: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Dosing Regimen | Administration | Duration | Outcome | Reference |
| 50-100 mg/kg/day | Oral Gavage | 28 days | Complete and durable tumor regression | [1][3][6] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Administration | Reference |
| Cmax | 1.8 µM | 10 mg/kg (oral) | [1][3] |
| AUC | 6.0 h·µg/mL | 10 mg/kg (oral) | [1][3] |
| T1/2 | ~2 hours | - | [1] |
| Oral Bioavailability (F) | 75% | - | [3][6] |
Experimental Protocols
The following protocols are based on methodologies described in the preclinical evaluation of this compound.
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Pfeiffer, KARPAS422)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72-96 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID mice)
-
KARPAS422 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant KARPAS422 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 50-100 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Potential Combination Strategies
While clinical data is lacking, the mechanism of action of this compound suggests several rational combination strategies for future investigation in advanced cancers.
-
With EZH2 Inhibitors: In tumors with resistance to EZH2 inhibitors due to mutations in the EZH2 gene, targeting EED with this compound could provide an alternative mechanism to inhibit PRC2 activity.[2]
-
With other Epigenetic Modifiers: Combining this compound with other epigenetic drugs, such as HDAC inhibitors or DNMT inhibitors, could lead to synergistic anti-tumor effects by targeting multiple pathways of gene regulation.
-
With Chemotherapy or Targeted Therapies: this compound may sensitize cancer cells to standard-of-care chemotherapies or other targeted agents by re-expressing silenced tumor suppressor genes.
Further preclinical studies are warranted to explore these and other potential combination therapies involving this compound for the treatment of advanced cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
Protocol for Assessing Cell Growth Inhibition with EEDi-5285
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5285 is an exceptionally potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3][4] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[5][6] Dysregulation of PRC2 activity is implicated in various cancers, making it a key therapeutic target.[5][6] this compound allosterically inhibits PRC2 activity, offering a promising strategy for treating PRC2-dependent cancers.[7] These application notes provide a detailed protocol for assessing the cell growth inhibitory effects of this compound in cancer cell lines.
Mechanism of Action
The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is a histone methyltransferase that mediates gene silencing.[1][5] The catalytic activity of EZH2 is dependent on its interaction with other core components, particularly EED. This compound binds to EED with high affinity, disrupting the PRC2 complex and inhibiting its methyltransferase activity.[1] This leads to a reduction in global H3K27me3 levels, reactivating the expression of silenced tumor suppressor genes and consequently inhibiting cancer cell growth and proliferation.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various lymphoma cell lines, demonstrating its high potency, particularly in cells with EZH2 mutations.
| Cell Line | Inhibitor | Assay Type | Duration | IC50 Value |
| Pfeiffer | This compound | Cell Growth Inhibition | 7 days | 20 pM[1][3][4] |
| KARPAS-422 | This compound | Cell Growth Inhibition | 7 days | 0.5 nM[1][3][4] |
| KARPAS-422 | This compound | EED Binding | N/A | 0.2 nM[1][2][3][4][8] |
| KARPAS-422 | EED226 (comparator) | Cell Growth Inhibition | Not Specified | >150 nM[1] |
Signaling Pathway
Caption: PRC2 complex-mediated gene silencing and its inhibition by this compound.
Experimental Protocols
This section provides a detailed methodology for assessing the in vitro cell growth inhibition of this compound.
1. Cell Culture and Maintenance
-
Cell Lines: Human B-cell lymphoma cell lines such as KARPAS-422 and Pfeiffer, which are known to be sensitive to PRC2 inhibition, are recommended.[1]
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[1]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculturing: Passage cells according to standard cell culture protocols to maintain exponential growth.
2. Cell Growth Inhibition Assay
This protocol is based on a lactate dehydrogenase (LDH)-based WST-8 assay to measure cell viability.[1] Other viability assays such as MTT or CellTiter-Glo can also be adapted.[9][10]
-
Materials:
-
96-well cell culture plates
-
This compound compound
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Complete cell culture medium
-
WST-8 assay reagent (e.g., from Dojindo Molecular Technologies)[1]
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 2,000–3,000 cells per well in a final volume of 200 μL of culture medium.[1]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO-treated cells) and a blank control (medium only).
-
Cell Treatment: After allowing the cells to adhere and stabilize (typically overnight, though the reference protocol for suspension cells proceeds directly to treatment), treat the cells with the serially diluted this compound.
-
Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 atmosphere.[1]
-
Viability Assessment:
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Normalize the readings to the DMSO-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) by fitting the data to a dose-response curve using a suitable software such as GraphPad Prism.[1]
-
Experimental Workflow
Caption: Workflow for assessing cell growth inhibition by this compound.
This compound is a highly potent inhibitor of EED, demonstrating significant anti-proliferative effects in cancer cell lines with dysregulated PRC2 activity. The provided protocols offer a robust framework for researchers to investigate the efficacy of this compound and similar compounds. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating further drug development and a deeper understanding of PRC2-targeted cancer therapies.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRC2 - Wikipedia [en.wikipedia.org]
- 6. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based discovery of a highly potent and orally active small-molecule inhibitor of embryonic ectoderm development (EED) capable of achieving complete tumor regression [morressier.com]
- 8. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
Application of EEDi-5285 in the Study of Epigenetic Regulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
EEDi-5285 is a highly potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3][4][5][6] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][7] This histone modification is a hallmark of transcriptionally silenced chromatin. The PRC2 complex, which also includes the catalytic subunit EZH2 and the scaffolding protein SUZ12, plays a critical role in cellular processes such as stem cell maintenance, differentiation, and DNA repair.[1][7] Dysregulation of PRC2 activity is implicated in various human cancers, making it a compelling target for therapeutic intervention.[7] this compound allosterically inhibits PRC2 activity by binding to the H3K27me3-binding pocket of EED, thereby preventing the propagation of the H3K27me3 mark and leading to the reactivation of silenced tumor suppressor genes.[1][4] These application notes provide a comprehensive overview of the use of this compound as a tool to investigate epigenetic regulation and include detailed protocols for its application in cellular and molecular assays.
Mechanism of Action
This compound disrupts the function of the PRC2 complex through a specific, allosteric mechanism. The EED subunit of PRC2 contains an aromatic cage that recognizes and binds to the H3K27me3 mark. This binding is crucial for the allosteric activation and chromatin localization of the PRC2 complex, which in turn facilitates the methylation of adjacent nucleosomes. This compound competitively binds to this H3K27me3 pocket on EED, thereby inhibiting the feed-forward mechanism of PRC2-mediated gene silencing. This leads to a global reduction in H3K27me3 levels and the subsequent de-repression of PRC2 target genes.
Caption: Mechanism of this compound Action.
Quantitative Data
This compound has demonstrated exceptional potency in both biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Assay | Target/Cell Line | IC50 Value | Reference |
| EED Protein Binding | Human EED | 0.2 nM | [1][4][5][6][7] |
| Cell Growth Inhibition | Pfeiffer (EZH2 mutant lymphoma) | 20 pM | [1][4] |
| Cell Growth Inhibition | KARPAS422 (EZH2 mutant lymphoma) | 0.5 nM | [1][4][7] |
Table 2: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Dosage | Administration Route | Duration | Outcome | Reference |
| 50-100 mg/kg/day | Oral gavage | 28 days | Complete and durable tumor regression | [7] |
| 100 mg/kg (single dose) | Oral gavage | 24 hours | Significant reduction in H3K27me3 levels in tumor tissue | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on epigenetic regulation.
Cell Viability Assay (WST-8 Assay)
This protocol is used to determine the effect of this compound on the proliferation of cancer cell lines.
Caption: WST-8 Cell Viability Assay Workflow.
Materials:
-
Cancer cell lines (e.g., Pfeiffer, KARPAS422)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
WST-8 reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., 7 days).
-
WST-8 Addition: Add 10 µL of WST-8 solution to each well.
-
Incubation with WST-8: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Western Blotting for H3K27me3
This protocol is used to assess the effect of this compound on the global levels of H3K27me3.
Caption: Western Blotting Workflow for H3K27me3.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total H3 signal to determine the relative change in H3K27me3 levels.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to investigate the effect of this compound on the occupancy of H3K27me3 at specific gene promoters.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Materials:
-
Cells treated with this compound
-
Formaldehyde
-
Glycine
-
Lysis and sonication buffers
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
-
qPCR instrument and reagents
Protocol:
-
Cell Treatment and Crosslinking: Treat cells with this compound. Crosslink proteins to DNA by adding formaldehyde to the culture medium and incubating for 10 minutes. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of target genes to quantify the enrichment of H3K27me3. Alternatively, perform high-throughput sequencing (ChIP-seq) to identify genome-wide changes in H3K27me3 occupancy.
Conclusion
This compound is a powerful and specific chemical probe for studying the role of the PRC2 complex and H3K27me3 in epigenetic regulation. Its high potency and oral bioavailability also make it a promising candidate for further drug development. The protocols provided here offer a framework for researchers to utilize this compound to dissect the intricate mechanisms of epigenetic control in both normal and disease states.
References
- 1. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - ID [thermofisher.com]
- 4. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blotting Analysis for H3K27me3 Levels Post-EEDi-5285 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application
Histone H3 lysine 27 trimethylation (H3K27me3) is a key epigenetic modification associated with transcriptional repression.[1][2][3] This repressive mark is deposited by the Polycomb Repressive Complex 2 (PRC2), a multi-protein complex essential for regulating gene expression during development and maintaining cell identity.[2][4] The core components of the PRC2 complex include the catalytic subunit EZH2, SUZ12, and Embryonic Ectoderm Development (EED).[5][6]
The EED subunit plays a critical allosteric role; its binding to existing H3K27me3 marks on chromatin enhances the methyltransferase activity of EZH2, propagating the repressive signal.[5][6][7] Dysregulation of PRC2 activity is implicated in various cancers, making its components attractive therapeutic targets.[3]
EEDi-5285 is a potent, orally active, small-molecule inhibitor that targets the H3K27me3 binding pocket of EED.[5][6][8][9] By disrupting the EED-H3K27me3 interaction, this compound inhibits the allosteric activation of the PRC2 complex, leading to a global reduction in H3K27me3 levels.[7]
This application note provides a detailed protocol for utilizing Western blotting to quantify the reduction in cellular H3K27me3 levels following treatment with this compound. This method is a robust and straightforward approach to confirm the on-target activity of the inhibitor and to determine its effective concentration in a cellular context.
This compound Mechanism of Action
Caption: Mechanism of this compound action on the PRC2 complex.
Experimental Workflow
The overall workflow involves cell treatment, histone extraction, protein quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection of H3K27me3 and total H3.
Caption: Western blotting workflow for H3K27me3 analysis.
Detailed Experimental Protocol
Materials and Reagents
Equipment:
-
Cell culture incubator
-
Laminar flow hood
-
Microcentrifuge
-
Sonicator or dounce homogenizer
-
Vortex mixer
-
Spectrophotometer (for protein quantification)
-
SDS-PAGE electrophoresis system (e.g., Bio-Rad Mini-PROTEAN)
-
Western blotting transfer system (wet or semi-dry)
-
Imaging system for chemiluminescence detection (e.g., Bio-Rad ChemiDoc)
Reagents:
-
Cell line of interest (e.g., KARPAS-422, Pfeiffer lymphoma cells)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, FBS, Penicillin-Streptomycin)
-
This compound inhibitor
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Triton Lysis Buffer: 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3 in PBS
-
0.2 N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Tris-HCl
-
BCA or Bradford Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
15% Tris-Glycine Gels
-
Running Buffer (Tris/Glycine/SDS)
-
Transfer Buffer (Tris/Glycine/Methanol)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small histone proteins).[10]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.[10]
-
Tris-Buffered Saline with Tween-20 (TBST): 50 mM Tris-HCl, 150 mM NaCl, 0.1% Tween-20, pH 7.6
-
Primary Antibodies:
-
Rabbit anti-H3K27me3 antibody
-
Rabbit or Mouse anti-Total Histone H3 antibody (loading control)
-
-
Secondary Antibody (HRP-conjugated):
-
Goat anti-Rabbit IgG (HRP)
-
Goat anti-Mouse IgG (HRP)
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Deionized water (dH₂O)
Step-by-Step Methodology
Step 1: Cell Culture and Treatment with this compound
-
Culture cells under standard conditions to ~80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. Include a vehicle-only (DMSO) control.
-
After incubation, harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet twice with ice-cold PBS.
Step 2: Histone Extraction (Acid Extraction Method)
-
Resuspend the cell pellet in 1 mL of ice-cold Triton Lysis Buffer per 10⁷ cells.
-
Incubate on ice for 10 minutes with gentle mixing to lyse the cells and leave nuclei intact.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.
-
Wash the nuclei pellet with 1 mL of Triton Lysis Buffer and centrifuge again.
-
Resuspend the nuclei pellet in 0.2 N HCl or H₂SO₄ (e.g., 200 µL per 10⁷ cells).
-
Incubate on ice for at least 1 hour (or overnight at 4°C) with gentle agitation to extract histones.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the acid-soluble histones.
Step 3: Protein Quantification
-
Determine the protein concentration of the histone extracts using a BCA or Bradford assay, following the manufacturer's instructions. Use the acid solution as a blank.
Step 4: SDS-PAGE
-
Normalize the volume of each sample to ensure equal protein loading (e.g., 10-15 µg per lane).
-
Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
Load the samples onto a 15% Tris-Glycine gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 120-150 V) until the dye front reaches the bottom of the gel.[10]
Step 5: Western Blotting (Protein Transfer)
-
Equilibrate the gel, nitrocellulose/PVDF membrane (0.2 µm), and filter papers in Transfer Buffer for 10-15 minutes.
-
Assemble the transfer stack according to the manufacturer's protocol (semi-dry or wet transfer).
-
Transfer the proteins from the gel to the membrane. For wet transfer, a common condition is 100 V for 60-90 minutes at 4°C. For semi-dry, 15 V for 60 minutes is often sufficient.[11][12]
-
After transfer, you can briefly stain the membrane with Ponceau S to confirm successful and even transfer of proteins.[10] Destain with dH₂O.
Step 6: Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[10]
-
Incubate the membrane with the primary antibody for H3K27me3 (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process (Steps 1-5) on the same membrane for the loading control, Total Histone H3. Alternatively, cut the membrane horizontally (if H3K27me3 and Total H3 are sufficiently separated) and probe simultaneously.
Step 7: Signal Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system. Use multiple exposure times to ensure the signal is within the linear range and not saturated.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, normalize the H3K27me3 band intensity to the corresponding Total Histone H3 band intensity.
-
Plot the normalized H3K27me3 levels against the concentration of this compound.
Data Presentation and Expected Results
Treatment of sensitive cell lines with this compound is expected to cause a dose-dependent reduction in the global levels of H3K27me3. The quantitative data can be summarized in a table for clear comparison.
Table 1: Quantitative Analysis of H3K27me3 Levels Post-EEDi-5285 Treatment
| Treatment Group | This compound Conc. (nM) | H3K27me3 Intensity (Arbitrary Units) | Total H3 Intensity (Arbitrary Units) | Normalized H3K27me3/Total H3 Ratio | % of Control |
| Vehicle Control | 0 | 15,230 | 15,500 | 0.98 | 100% |
| This compound | 1 | 13,890 | 15,610 | 0.89 | 91% |
| This compound | 10 | 9,450 | 15,320 | 0.62 | 63% |
| This compound | 100 | 4,120 | 15,450 | 0.27 | 28% |
| This compound | 1000 | 1,650 | 15,580 | 0.11 | 11% |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inactive antibody, insufficient protein load, poor transfer, incorrect ECL substrate. | Check antibody datasheet for recommended dilution. Increase protein load. Confirm transfer with Ponceau S. Use fresh ECL substrate. |
| High Background | Insufficient blocking, insufficient washing, antibody concentration too high. | Increase blocking time to 2 hours. Increase number and duration of washes. Optimize primary/secondary antibody concentrations. |
| Multiple Bands | Non-specific antibody binding, protein degradation. | Use a more specific antibody. Add protease inhibitors to lysis buffer. Ensure samples are kept cold. |
| Uneven Loading | Inaccurate protein quantification, pipetting errors. | Be meticulous during protein quantification and sample loading. Use a reliable loading control (Total H3) for normalization. |
References
- 1. H3K27me3 - Wikipedia [en.wikipedia.org]
- 2. epigenie.com [epigenie.com]
- 3. fiveable.me [fiveable.me]
- 4. Pleiotropic functions of H3K27Me3 demethylases in immune cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
- 12. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of EEDi-5285 for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of EEDi-5285 for in vitro assays.
Troubleshooting Guide: Improving this compound Solubility
This compound is a potent and orally active inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5] Due to its hydrophobic nature, achieving and maintaining its solubility in aqueous buffers used for in vitro assays can be challenging. This guide provides systematic steps to address solubility issues.
Issue 1: this compound precipitates upon dilution of a DMSO stock solution into an aqueous buffer.
This is a common issue for poorly soluble compounds. The following table summarizes potential solutions.
| Solution | Principle | Pros | Cons |
| Reduce Final DMSO Concentration | Minimize the amount of organic co-solvent in the final assay medium. | Simple to implement. Reduces potential solvent-induced artifacts. | May require a more concentrated initial stock, which can be difficult to achieve. |
| Use a Co-solvent System | Employ a mixture of solvents to improve solubility. | Can significantly increase the concentration of this compound in the final solution. | Requires careful optimization to avoid solvent toxicity in the assay. |
| Incorporate a Surfactant | Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Effective at low concentrations. | Can interfere with some biological assays. Requires careful selection of a non-interfering surfactant. |
| pH Adjustment | Altering the pH of the buffer can increase the solubility of ionizable compounds. | Can be a very effective method if the compound has an ionizable group. | This compound's structure does not suggest significant ionizable groups, so this may have limited effect. Can also affect assay performance. |
Experimental Workflow for Solubility Troubleshooting
Caption: A logical workflow for troubleshooting this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It has been reported to be soluble in DMSO at a concentration of 112.5 mg/mL (234.6 mM); sonication may be required to achieve complete dissolution.[4]
Q2: What is the maximum recommended final concentration of DMSO in an in vitro assay?
A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced artifacts and cytotoxicity. However, the tolerance to DMSO can vary significantly between cell lines and assay types. It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific system.
Q3: My this compound powder won't dissolve completely in DMSO, even with vortexing. What should I do?
A3: If you are having difficulty dissolving this compound in DMSO, gentle warming of the solution in a water bath (e.g., to 37°C) and brief sonication can aid in dissolution.[4] Ensure the vial is tightly capped to prevent solvent evaporation.
Q4: Can I use other solvents besides DMSO to prepare a stock solution?
A4: While DMSO is the most common choice, other organic solvents like ethanol or N,N-dimethylformamide (DMF) could potentially be used. However, their suitability and the achievable concentration of this compound would need to be empirically determined. It is crucial to consider the compatibility of these solvents with your specific assay.
Q5: How should I store the this compound stock solution?
A5: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term storage.[3][4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 479.53 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.795 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Serial Dilution of this compound for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous assay buffer or cell culture medium
-
Sterile dilution tubes or plates
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution of the stock solution in the assay buffer. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first dilute the 10 mM stock 1:10 in assay buffer to make a 1 mM intermediate solution (this will contain 10% DMSO).
-
Further dilute the intermediate solution into the final assay plate. For the example above, add 1 µL of the 1 mM intermediate solution to 99 µL of assay medium in each well to achieve a final concentration of 10 µM this compound and 0.1% DMSO.
-
Gently mix the final solution by pipetting or gentle shaking.
-
Visually inspect for any signs of precipitation.
This compound Mechanism of Action: PRC2 Signaling Pathway
This compound targets the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator.[6] PRC2 is responsible for the trimethylation of Histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][6] The EED subunit of PRC2 is essential for its catalytic activity. By binding to EED, this compound allosterically inhibits the methyltransferase activity of the EZH2 subunit of PRC2.[2] This leads to a reduction in global H3K27me3 levels and the subsequent de-repression of PRC2 target genes, which can induce anti-tumor effects in certain cancers.[3][7]
Caption: The signaling pathway of this compound, an inhibitor of the PRC2 complex.
References
- 1. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Potential off-target effects of the EED inhibitor EEDi-5285
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the EED inhibitor, EEDi-5285. The information is intended for scientists and drug development professionals to address potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an exceptionally potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3][4][5][6] EED is a core component of the Polycomb Repressive Complex 2 (PRC2).[6] The PRC2 complex, which also includes EZH2 and SUZ12, is an epigenetic modulator that primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[4] EED contains an aromatic cage that recognizes and binds to H3K27me3, an interaction that allosterically activates the methyltransferase activity of EZH2. This compound binds to this H3K27me3-binding pocket on EED, preventing its interaction with the histone tail and thereby inhibiting the catalytic activity of the PRC2 complex.[1][4]
Q2: What are the reported on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of PRC2-mediated H3K27 trimethylation. In preclinical studies, treatment with this compound leads to a significant reduction in global H3K27me3 levels.[2] This has been shown to inhibit the growth of cancer cells, particularly those with EZH2 mutations, such as certain lymphoma cell lines.[1][2][5] In animal models, oral administration of this compound has resulted in complete and long-lasting tumor regression in xenograft models of lymphoma.[1][4]
Q3: Is there any information on the off-target effects or selectivity profile of this compound?
A3: Currently, there is no publicly available data from broad-panel screening assays (e.g., kinome scans or receptor binding assays) to definitively characterize the off-target profile of this compound. The published research focuses on its high potency against EED. While it is described as "well-tolerated" in mouse models, detailed toxicology and off-target studies have not been reported in the available literature. Therefore, researchers should be mindful of the potential for uncharacterized off-target effects.
Q4: What are the recommended in vitro concentrations for this compound?
A4: The optimal concentration of this compound will be cell line and assay dependent. However, it exhibits very high potency in certain cancer cell lines. For example, the IC50 values for cell growth inhibition are reported to be 20 pM in Pfeiffer cells and 0.5 nM in KARPAS422 lymphoma cells.[1][2][5] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q5: What is the recommended dosage for in vivo animal studies?
A5: In mouse xenograft models (SCID mice with KARPAS422 tumors), oral administration of this compound at 50-100 mg/kg daily has been shown to achieve complete tumor regression.[2] A single oral dose of 100 mg/kg was also effective in reducing H3K27me3 levels in tumor tissue.[2]
Troubleshooting Guide
Issue 1: I am observing a phenotype in my experiments that is not consistent with PRC2 inhibition. Could this be an off-target effect?
Possible Cause: While this compound is a highly potent EED inhibitor, the possibility of off-target effects cannot be entirely ruled out in the absence of a comprehensive selectivity profile. The observed phenotype might be due to the modulation of an unknown, secondary target.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-target effects, it is crucial to confirm that this compound is engaging its intended target in your experimental system.
-
Western Blot Analysis: Measure the levels of global H3K27me3 in your cells or tissues following treatment with this compound. A significant reduction in H3K27me3 would confirm on-target PRC2 inhibition.
-
Dose-Response Correlation: Determine if the unexpected phenotype correlates with the dose-dependent inhibition of H3K27me3.
-
-
Use a Structurally Unrelated EED Inhibitor: To determine if the phenotype is specific to this compound or a general consequence of EED inhibition, use a structurally different EED inhibitor (e.g., EED226 or MAK683) as a control. If the phenotype is reproduced with a different inhibitor, it is more likely to be an on-target effect.
-
Rescue Experiment: If you hypothesize a specific off-target, you may be able to perform a rescue experiment. For example, if you suspect the phenotype is due to the inhibition of a particular kinase, you could try to rescue the phenotype by activating that kinase's pathway.
-
Control Experiments:
-
Include a negative control (vehicle-treated) and a positive control (a compound known to produce the observed phenotype).
-
Use a "dead" or inactive analogue of this compound if available.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Binding Assay | EED Protein | 0.2 nM | [1][2][5] |
| Cell Growth Inhibition | Pfeiffer Lymphoma Cells | 20 pM | [1][2][5] |
| Cell Growth Inhibition | KARPAS422 Lymphoma Cells | 0.5 nM | [1][2][5] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Cmax | 1.8 µM | 10 mg/kg (oral) | [2] |
| AUC | 6.0 h*µg/mL | 10 mg/kg (oral) | [2] |
| Oral Bioavailability (F) | 75% | 10 mg/kg (oral) | [2] |
| Terminal Half-life (T1/2) | ~2 hours | 10 mg/kg (oral) | [2] |
| Volume of Distribution (Vss) | 1.4 L/kg | 2 mg/kg (IV) | [2] |
Experimental Protocols
Western Blot for H3K27me3 Inhibition
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for the desired duration (e.g., 24-72 hours).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., 0.2 M H2SO4).
-
Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Use an antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Visualizations
Caption: On-target mechanism of this compound in the PRC2 complex.
Caption: Workflow for troubleshooting potential off-target effects.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
Mechanisms of resistance to EEDi-5285 in cancer cells
Welcome to the technical support center for EEDi-5285. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions regarding mechanisms of resistance to this compound in cancer cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and orally bioavailable small-molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1] It functions as an allosteric inhibitor by binding to the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[2][3][4] Specifically, it targets the H3K27me3 binding pocket of EED. This binding event prevents the allosteric activation of the EZH2 methyltransferase subunit, leading to a global reduction in H3K27 trimethylation (H3K27me3), reactivation of PRC2-repressed genes, and subsequent anti-tumor activity in susceptible cancer models.[2]
Q2: My cells are not responding to this compound (intrinsic resistance). What are the potential reasons?
A2: Intrinsic resistance to this compound can occur if the cancer cell line's survival and proliferation are not dependent on the PRC2 pathway. Other potential reasons include:
-
Pre-existing mutations: The cell line may harbor mutations in the EED protein that prevent this compound binding.
-
Low PRC2 complex expression: The levels of core PRC2 components (EED, EZH2, SUZ12) may be insufficient for the pathway to be a critical dependency.
-
Functional redundancy: Other pathways may compensate for the loss of PRC2 function. For example, in SWI/SNF mutant tumors, PRC2 activity can become a dependency, but this is not universal.[5]
Q3: My cells, which were initially sensitive, have developed resistance to this compound. What are the likely acquired resistance mechanisms?
A3: Acquired resistance to PRC2 inhibitors can arise through several mechanisms. While specific data on this compound is emerging, resistance is likely to develop through one or more of the following:
-
Secondary mutations in the drug target: Mutations in the EED binding pocket could reduce the binding affinity of this compound. This is a common resistance mechanism for targeted therapies.
-
Upregulation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of PRC2 inhibition.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Epigenetic compensation: Cells may undergo broader epigenetic reprogramming to restore a pro-survival gene expression state despite the inhibition of PRC2.
Q4: Is cross-resistance with EZH2 inhibitors expected?
A4: Not necessarily. This compound may be effective in models that have developed resistance to EZH2 inhibitors.[6] Resistance to EZH2 inhibitors often occurs through secondary mutations in EZH2 itself.[3][4] Since this compound targets a different subunit (EED), it can bypass this specific resistance mechanism. However, resistance mechanisms that are downstream of PRC2 or involve bypass pathways could confer resistance to both classes of inhibitors.
Section 2: Troubleshooting Guides
This section provides structured guidance and experimental protocols to investigate resistance to this compound.
Issue 1: Decreased Sensitivity to this compound in Cell Culture Over Time
Your cell line, previously sensitive to this compound, now requires a higher concentration to achieve the same level of growth inhibition.
Potential Causes & Troubleshooting Workflow
-
Confirm Cellular Phenotype: First, confirm the shift in sensitivity by re-evaluating the IC50 value.
-
Assess Target Engagement: Verify that the drug is still inhibiting its target, H3K27me3, within the cells.
-
Investigate Target-Based Resistance: Sequence the EED gene to check for acquired mutations.
-
Explore Non-Target-Based Resistance: Investigate bypass pathways and drug efflux mechanisms.
Workflow for Investigating Acquired Resistance
Caption: Workflow for diagnosing acquired resistance to this compound.
Quantitative Data Summary
Table 1: Change in this compound Potency in Resistant Cells
| Cell Line | IC50 (nM) - Parental | IC50 (nM) - Resistant | Fold Change |
| KARPAS-422 | 0.5 | 85.0 | 170 |
| Pfeiffer | 0.02 | 4.5 | 225 |
| Data is hypothetical and for illustrative purposes. |
Table 2: H3K27me3 Levels Upon Treatment
| Cell Line | Treatment (2x IC50, 72h) | H3K27me3 Level (vs. Vehicle) |
| KARPAS-422 Parental | This compound | 15% |
| KARPAS-422 Resistant | This compound | 25% |
| Data is hypothetical and for illustrative purposes. |
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density. For suspension cells like KARPAS-422, typical densities are 20,000-40,000 cells/well.
-
Drug Dilution: Prepare a 10-point serial dilution of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add the drug dilutions to the cells and incubate for 5-7 days.
-
Viability Assessment: Use a reagent like CellTiter-Glo® to measure ATP levels, which correlate with cell viability.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for H3K27me3
-
Cell Lysis: Treat parental and resistant cells with this compound at their respective 2x IC50 concentrations for 72-96 hours. Harvest cells and prepare histone extracts using an acid extraction protocol or a commercial kit.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 10-15 µg of histone extract onto a 15% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology, #9733) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against total Histone H3 (e.g., CST, #4499) as a loading control.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using software like ImageJ.
Protocol 3: Sanger Sequencing of the EED Gene
-
gDNA Extraction: Isolate genomic DNA from both parental and resistant cell populations.
-
PCR Amplification: Design primers flanking the exons of the human EED gene, particularly those encoding the drug-binding pocket.
-
PCR Cleanup: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for sequencing.
-
Analysis: Align the sequences from resistant cells to those from parental cells and the reference genome to identify any mutations.
Issue 2: Identifying Compensatory Bypass Pathways
Target engagement is confirmed (H3K27me3 is reduced), but cells remain resistant. This suggests that alternative pro-survival pathways have been activated.
Potential Signaling Pathways & Investigation Strategy
Cancer cells might activate pathways that promote proliferation and survival independently of PRC2-mediated gene silencing.
PRC2 Signaling and Potential Bypass Mechanisms
Caption: PRC2 inhibition by this compound and potential resistance bypass pathways.
Experimental Protocols
Protocol 4: RNA-Sequencing and Pathway Analysis
-
RNA Extraction: Isolate high-quality total RNA from parental and resistant cells (with and without this compound treatment).
-
Library Preparation & Sequencing: Prepare sequencing libraries and perform deep sequencing (e.g., on an Illumina platform).
-
Data Analysis:
-
Align reads to the reference genome and perform differential gene expression (DGE) analysis between resistant and parental cells.
-
Use tools like GSEA (Gene Set Enrichment Analysis) or IPA (Ingenuity Pathway Analysis) to identify signaling pathways that are significantly enriched in the upregulated genes in the resistant population.
-
-
Validation: Validate key upregulated genes from candidate pathways using RT-qPCR or Western blotting.
Protocol 5: Combination Therapy to Overcome Resistance
-
Hypothesis: Based on RNA-seq data, select inhibitors for the identified bypass pathways (e.g., a PI3K inhibitor if the PI3K/AKT pathway is upregulated).
-
Matrix Assay: Perform a cell viability assay using a matrix of concentrations for both this compound and the new inhibitor.
-
Synergy Analysis: Use a synergy model (e.g., Bliss independence or Loewe additivity) to determine if the combination is synergistic, additive, or antagonistic. A synergistic interaction would validate the role of the bypass pathway in resistance.
References
- 1. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 2. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing EEDi-5285 dosage to minimize toxicity in vivo
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of EEDi-5285 while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in silencing gene expression through the methylation of histone H3 at lysine 27 (H3K27me3).[4][5][6] this compound binds to a specific pocket on EED, preventing its interaction with H3K27me3 and thereby disrupting the allosteric activation of PRC2's catalytic subunit, EZH2.[6][7][8] This leads to a reduction in H3K27me3 levels and the reactivation of silenced tumor suppressor genes.[6][9]
Q2: What is the recommended starting dose for in vivo efficacy studies in mice?
A2: In preclinical studies using the KARPAS422 lymphoma xenograft model in SCID mice, oral doses of 50 mg/kg and 100 mg/kg administered daily have been shown to be effective in achieving complete and durable tumor regression.[1][2] Therefore, a starting dose within this range is recommended for similar models.
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound has been formulated as a suspension in PEG 200 for oral gavage in mice.[10] For compounds with low aqueous solubility, a general formulation that can be considered is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is crucial to ensure the suspension is homogeneous before each administration.
Q4: What is the known in vivo toxicity profile of this compound?
A4: While a formal Maximum Tolerated Dose (MTD) or LD50 has not been published, studies in a KARPAS422 xenograft model in SCID mice have shown that daily oral administration of this compound at doses of 50 mg/kg and 100 mg/kg for 28 days were well-tolerated.[10] Animal body weights were monitored during these studies, and no significant weight loss was observed compared to the vehicle control group, suggesting a favorable toxicity profile at these efficacious doses.[10]
Q5: What are the key pharmacokinetic parameters of this compound in mice?
A5: Following a 10 mg/kg oral dose in mice, this compound exhibits excellent pharmacokinetic properties with a Cmax of 1.8 µM, an AUC of 6.0 h·µg/mL, and an oral bioavailability of 75%.[1][11] The terminal half-life is approximately 2 hours.[1][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected animal toxicity (e.g., significant weight loss, lethargy) | 1. Dosage is too high for the specific animal model or strain.2. Improper formulation leading to poor solubility and potential vehicle toxicity.3. Off-target effects of this compound. | 1. Perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD) in your specific model (see Experimental Protocols).2. Ensure proper and consistent formulation. Consider using a well-tolerated vehicle such as 0.5% methylcellulose.3. Monitor for specific clinical signs and consider histopathological analysis of major organs to identify potential target organs of toxicity. |
| Lack of in vivo efficacy | 1. Suboptimal dosage.2. Poor bioavailability due to improper formulation or administration.3. The tumor model is not dependent on the PRC2 pathway. | 1. Increase the dose, guided by MTD studies. A dose of 50-100 mg/kg has been shown to be effective in some models.[1][2]2. Confirm the formulation is a homogenous suspension and that oral gavage technique is correct. Check pharmacokinetic parameters if possible.3. Confirm the expression and activity of PRC2 components (EZH2, EED, SUZ12) in your tumor model. |
| Variability in experimental results | 1. Inconsistent formulation and dosing.2. Differences in animal age, weight, or health status.3. Technical variability in tumor implantation or measurement. | 1. Prepare fresh formulation regularly and ensure it is well-suspended before each dose.2. Use age- and weight-matched animals and ensure they are healthy before starting the experiment.3. Standardize all experimental procedures, including tumor cell injection and measurement techniques. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 |
| EED Protein Binding | - | 0.2 nM[1][3] |
| Cell Growth Inhibition | Pfeiffer (EZH2 mutant lymphoma) | 20 pM[1] |
| Cell Growth Inhibition | KARPAS422 (EZH2 mutant lymphoma) | 0.5 nM[1] |
Table 2: In Vivo Efficacy of this compound in KARPAS422 Xenograft Model
| Dosage (Oral, Daily) | Duration | Outcome |
| 50 mg/kg | 28 days | Complete and durable tumor regression[1][3] |
| 100 mg/kg | 28 days | Complete and durable tumor regression[1] |
Table 3: Pharmacokinetic Profile of this compound in Mice (10 mg/kg, Oral)
| Parameter | Value |
| Cmax | 1.8 µM[1][11] |
| AUC | 6.0 h·µg/mL[1][11] |
| Oral Bioavailability (F) | 75%[1][11] |
| Terminal Half-life (T1/2) | ~2 hours[1][2] |
Experimental Protocols
Protocol for Determining the Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use the same strain, sex, and age of mice as planned for the efficacy studies.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to several groups (e.g., 5 groups, n=3-5 mice per group), including a vehicle control group and escalating dose levels of this compound.
-
Dose Selection: Based on existing data, start with doses around the efficacious range (e.g., 50, 100, 200, 400 mg/kg).
-
Formulation and Administration: Prepare this compound as a suspension in a suitable vehicle (e.g., PEG 200 or 0.5% methylcellulose) and administer daily via oral gavage for a defined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily, noting any signs of toxicity such as changes in posture, activity, fur texture, or behavior.
-
Define humane endpoints, such as >20% body weight loss.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause mortality or produce signs of toxicity that would interfere with the interpretation of the efficacy study (e.g., less than 10-15% mean body weight loss and no other significant clinical signs).
-
Terminal Procedures (Optional but Recommended): At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination to identify any target organs of toxicity.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the PRC2 signaling pathway.
Caption: Experimental workflow for optimizing this compound dosage in vivo.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 4. PRC2 - Wikipedia [en.wikipedia.org]
- 5. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 7. Discovery of Peptidomimetic Ligands of EED as Allosteric Inhibitors of PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in EEDi-5285 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure reproducible results when working with the EED inhibitor, EEDi-5285.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent and selective small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), which is essential for the catalytic activity of EZH2, the enzyme responsible for the methylation of histone H3 at lysine 27 (H3K27me3).[4][5] this compound allosterically inhibits the PRC2 complex by binding to the H3K27me3 binding pocket of EED. This prevents the interaction between EED and EZH2, leading to the suppression of H3K27me3 levels and subsequent de-repression of PRC2 target genes.[1][6]
Q2: In which cell lines is this compound most effective?
A2: this compound has demonstrated exceptional potency in lymphoma cell lines harboring activating mutations in EZH2, such as Pfeiffer and KARPAS422 cells.[1][2][3][6] The IC50 values for cell growth inhibition in these cell lines are in the picomolar to low nanomolar range.[1][2][7]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: Based on published data, a starting concentration range of 0.1 nM to 100 nM is recommended for in vitro cell-based assays.[1][2] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.
Q4: How should I prepare and store this compound?
A4: For stock solutions, dissolve this compound in a suitable solvent such as DMSO. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (ideally ≤ 0.1%) to minimize solvent-induced toxicity.[8]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Proliferation Assay Results
Question: I am observing high variability in my cell viability assay results (e.g., MTT, CellTiter-Glo) when treating cells with this compound. What could be the cause?
Answer: Inconsistent results in cell viability assays can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. High or low cell density can affect the assay's linear range.[9] |
| Inconsistent Treatment Duration | Ensure uniform incubation times across all plates and experiments. The effects of this compound on cell viability are time-dependent. |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration of ≤ 0.1% in your culture medium and include a vehicle-only control.[8] |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation of the compound. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Consider using an orthogonal assay to confirm your results (e.g., a crystal violet assay in addition to a metabolic assay like MTT). |
| Cell Line Heterogeneity | Ensure you are using a consistent passage number of your cell line, as cellular responses can change over time in culture. |
Issue 2: No or Weak Reduction in H3K27me3 Levels
Question: I am not observing the expected decrease in global H3K27me3 levels after treating my cells with this compound, as assessed by Western blot. What should I do?
Answer: A lack of reduction in H3K27me3 is a common issue that can be resolved by systematically evaluating your experimental protocol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Treatment Duration | The reduction of H3K27me3 is a slow process that depends on histone turnover. A single 100 mg/kg oral administration of this compound in mice showed a reduction in H3K27me3 at 24 hours.[2][7] For in vitro experiments, consider a time course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your cell line. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to ensure you are using an effective concentration of this compound for your specific cell line. |
| Poor Antibody Quality | Validate your H3K27me3 antibody using positive and negative controls. Ensure the antibody is specific and sensitive enough to detect changes in methylation levels.[10][11] |
| Inefficient Histone Extraction | Use a robust protocol for histone extraction to ensure you are obtaining a pure and sufficient yield of histones for Western blot analysis. |
| Western Blot Transfer Issues | Histones are small, basic proteins. Optimize your transfer conditions (e.g., membrane type, transfer buffer composition, and transfer time) to ensure efficient transfer.[10][12] Using a 0.2 µm PVDF membrane is often recommended.[11] |
Issue 3: High Background or Non-Specific Bands in Western Blots for H3K27me3
Question: My Western blots for H3K27me3 show high background or multiple non-specific bands, making it difficult to interpret the results. How can I improve the quality of my blots?
Answer: High background and non-specific bands can obscure your results. The following steps can help improve the specificity and clarity of your Western blots.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Blocking | Optimize your blocking conditions. Try different blocking agents (e.g., 5% non-fat milk or 3-5% BSA in TBST) and extend the blocking time.[13][14] |
| Antibody Concentration Too High | Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio.[12][13] |
| Insufficient Washing | Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.[13] |
| Contaminated Buffers | Use freshly prepared, high-quality buffers for all steps of the Western blotting process.[11] |
| Protein Overload | Loading too much protein can lead to non-specific antibody binding. Try loading a smaller amount of your histone extract.[14] |
Experimental Protocols & Visualizations
Signaling Pathway of PRC2 and Inhibition by this compound
The Polycomb Repressive Complex 2 (PRC2) plays a crucial role in epigenetic gene silencing. The core components of PRC2 are EZH2, EED, and SUZ12.[4] EZH2 is the catalytic subunit that methylates H3K27. EED binds to the trimethylated H3K27 (H3K27me3) mark, which allosterically activates EZH2 and helps to propagate the repressive mark.[1] this compound disrupts this process by binding to the EED subunit, preventing its interaction with EZH2 and thereby inhibiting the methyltransferase activity of the PRC2 complex.[1]
Caption: PRC2 signaling pathway and the mechanism of inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the efficacy of this compound involves treating cells, assessing cell viability, and confirming the on-target effect by measuring H3K27me3 levels.
Caption: A general experimental workflow for evaluating this compound.
Troubleshooting Logic for Inconsistent Results
When faced with inconsistent results, a logical troubleshooting approach is essential. This involves checking for common sources of error, from reagents and cell culture to the specific assay and data analysis.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Detailed Protocol: Western Blot for H3K27me3
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound for the desired time and dose.
-
Harvest cells and perform histone extraction using an acid extraction protocol or a commercial kit.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare protein samples with Laemmli sample buffer.
-
Load 10-20 µg of histone extract per lane on a 15% or 4-20% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm PVDF membrane.
-
Use a wet transfer system for 1 hour at 100V or a semi-dry system according to the manufacturer's instructions.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
-
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRC2 - Wikipedia [en.wikipedia.org]
- 5. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. gap-27.com [gap-27.com]
- 10. researchgate.net [researchgate.net]
- 11. images.novusbio.com [images.novusbio.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Long-term stability of EEDi-5285 in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of EEDi-5285 in DMSO solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3] EED is a core component of the Polycomb Repressive Complex 2 (PRC2).[1][3] The PRC2 complex, which also includes EZH2 and SUZ12, is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] By binding to EED, this compound allosterically inhibits the catalytic activity of PRC2, leading to reduced levels of H3K27me3 and subsequent changes in gene expression.[1][3] This inhibition of PRC2 activity is a therapeutic strategy for certain cancers.[1] this compound has an IC50 value of 0.2 nM for binding to the EED protein.[1][4][5]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound should be dissolved in high-quality, anhydrous DMSO.[4] To aid dissolution, sonication is recommended.[6] Given that hygroscopic DMSO can negatively impact solubility, it is advisable to use a newly opened bottle.[4] For storage, it is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4][6]
Q3: What are the recommended storage conditions and duration for this compound in DMSO?
A3: The stability of this compound in DMSO is dependent on the storage temperature. For optimal long-term stability, stock solutions should be stored at -80°C.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 1 year[6] |
| -20°C | Up to 1 month[4][7] |
| 4°C | Up to 1 week[6] |
Q4: Should I be concerned about repeated freeze-thaw cycles?
A4: Yes, to ensure the integrity and stability of your this compound stock solution, it is best to avoid repeated freeze-thaw cycles.[4][6] Preparing single-use aliquots is the recommended practice. While a general study on various compounds in DMSO showed minimal degradation after 11 freeze-thaw cycles, specific recommendations for this compound advise against it.[8]
Q5: What is the solubility of this compound in DMSO?
A5: The solubility of this compound in DMSO is high, facilitating the preparation of concentrated stock solutions.
| Solubility Data | Value |
| MedchemExpress | 125 mg/mL (260.67 mM)[4] |
| TargetMol | 112.5 mg/mL (234.6 mM)[6] |
Note: The use of ultrasonic treatment and fresh DMSO is recommended to achieve maximum solubility.[4][6]
Q6: Are there any known degradation products of this compound in DMSO?
A6: Currently, there is no publicly available information detailing the specific degradation products of this compound in a DMSO solution. General studies on compound stability in DMSO suggest that water present in the solvent can be a more significant factor in compound degradation than oxygen.[8]
Signaling Pathway
This compound functions by inhibiting the EED component of the PRC2 complex, which in turn blocks the methylation of Histone H3 at lysine 27.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound | 1. Suboptimal solvent quality.2. Insufficient agitation. | 1. Use fresh, anhydrous, high-purity DMSO.[4]2. Gently warm the solution to room temperature.3. Use sonication to aid dissolution.[6] |
| Precipitate Observed After Thawing | 1. Solution not fully equilibrated to room temperature.2. Potential for compound precipitation at lower temperatures. | 1. Allow the vial to warm completely to room temperature before use.2. Vortex or sonicate the solution briefly to ensure it is fully redissolved. |
| Suspected Compound Degradation | 1. Improper storage conditions (e.g., prolonged storage at room temperature).2. Contamination of the DMSO stock (e.g., with water).[8]3. Multiple freeze-thaw cycles.[6] | 1. Verify storage conditions against the recommended guidelines.2. Perform a stability analysis using a method like HPLC-MS (see protocol below).3. If degradation is confirmed, use a fresh aliquot or prepare a new stock solution. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO by HPLC-MS
This protocol provides a general framework for evaluating the stability of this compound in a DMSO stock solution over time.
1. Objective: To quantify the concentration of this compound in a DMSO solution at various time points and storage conditions to assess its long-term stability.
2. Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
High-purity DMSO
-
Acetonitrile (ACN), HPLC-grade
-
Formic acid, LC-MS grade
-
Deionized water, HPLC-grade
-
HPLC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Autosampler vials
3. Experimental Workflow:
4. Procedure:
-
Sample Preparation (Time 0): Prepare a fresh stock solution of this compound in anhydrous DMSO. Immediately prepare a dilution in an appropriate solvent (e.g., 50:50 Acetonitrile:Water) for HPLC-MS analysis. This will serve as your time 0 reference.
-
Aliquoting and Storage: Aliquot the remaining stock solution into multiple small vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
Sample Analysis:
-
Allow the sample to thaw and equilibrate to room temperature.
-
Prepare a dilution of the sample identical to the time 0 reference.
-
Analyze the sample using a validated HPLC-MS method. The mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run on a gradient.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each sample.
-
Calculate the percentage of this compound remaining by comparing the peak area of the aged sample to the peak area of the time 0 reference sample.
-
% Remaining = (Peak Area_Time(x) / Peak Area_Time(0)) * 100
-
A decrease in the main peak area and the appearance of new peaks may indicate degradation.
-
Troubleshooting Logic
If you encounter issues, this decision tree can help guide your troubleshooting process.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Batch-to-Batch Variability of Synthetic EEDi-5285: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of the synthetic EED inhibitor, EEDi-5285. Our goal is to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise from batch-to-batch differences in this compound.
Issue 1: Reduced Potency or Inconsistent IC50 Values in Cell-Based Assays
Possible Causes:
-
Purity of the Compound: The most common cause of reduced potency is a lower percentage of the active this compound compound in a given batch. Impurities can interfere with the assay or simply reduce the effective concentration of the inhibitor.
-
Presence of Isomers: The synthesis of this compound may result in the formation of stereoisomers, some of which may have lower or no activity. The ratio of these isomers can vary between batches.
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound.
-
Solvent Effects: The choice of solvent and the method of dissolution can impact the compound's stability and availability in cell culture media.
Troubleshooting Steps:
-
Verify Compound Purity:
-
Action: Analyze the batch of this compound using High-Performance Liquid Chromatography (HPLC) to determine its purity.
-
Expected Outcome: Purity should ideally be >98%. If it is significantly lower, this is a likely source of the problem.
-
-
Confirm Chemical Identity:
-
Action: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify its chemical structure.
-
Expected Outcome: The observed molecular weight should match the expected molecular weight of this compound (479.53 g/mol ). The NMR spectrum should be consistent with the known structure.
-
-
Assess Compound Solubility and Stability:
-
Action: Prepare fresh stock solutions in an appropriate solvent such as DMSO.[1] Visually inspect for complete dissolution. Test the stability of the compound in your specific cell culture media over the time course of your experiment.
-
Expected Outcome: this compound should be fully dissolved. If precipitation is observed, consider adjusting the solvent or concentration.
-
Issue 2: Altered In Vivo Efficacy or Pharmacokinetic Profile
Possible Causes:
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubility and dissolution rates, which can significantly impact oral bioavailability and in vivo exposure.[2][3]
-
Impurities with In Vivo Effects: Certain impurities, even at low levels, might have their own biological activities or affect the metabolism of this compound.
-
Formulation Issues: The vehicle used for in vivo administration can affect the stability and absorption of the compound.
Troubleshooting Steps:
-
Characterize Solid-State Properties:
-
Action: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for polymorphism between batches.
-
Expected Outcome: The XRPD pattern and DSC thermogram should be consistent across batches.
-
-
Re-evaluate Formulation:
-
Action: Ensure that the formulation protocol is strictly followed. Test the solubility and stability of this compound in the chosen vehicle.
-
Expected Outcome: The compound should remain stable and in solution in the formulation vehicle.
-
-
Conduct a Pilot Pharmacokinetic (PK) Study:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active small-molecule inhibitor of Embryonic Ectoderm Development (EED).[4][5] EED is a core component of the Polycomb Repressive Complex 2 (PRC2).[2] By binding to EED, this compound allosterically inhibits the histone methyltransferase activity of EZH2, another key component of PRC2.[4] This leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), an epigenetic mark associated with gene repression.[2][4]
Q2: What are the expected potency values for this compound?
A2: The potency of this compound can vary depending on the assay system. The following table summarizes reported values.
| Assay Type | Target/Cell Line | Reported IC50 |
| Biochemical Assay | EED Protein Binding | 0.2 nM[1][3][4][5][6][7] |
| Cell Growth Inhibition | Pfeiffer Lymphoma Cells | 20 pM[3][4][6][7] |
| Cell Growth Inhibition | KARPAS422 Lymphoma Cells | 0.5 nM[3][4][6][7] |
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a dry, high-quality solvent like dimethyl sulfoxide (DMSO).[1] For storage, aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[3] Before use, allow the aliquot to thaw completely and bring it to room temperature. Ensure it is fully dissolved by vortexing before diluting into your experimental medium.
Q4: What in vitro quality control experiments should I perform on a new batch of this compound?
A4: To ensure the quality and consistency of a new batch, we recommend performing the following experiments:
-
Purity and Identity Confirmation: As outlined in the troubleshooting guide, use HPLC and LC-MS to confirm the purity and identity of the compound.
-
In Vitro Potency Validation: Conduct a dose-response experiment in a sensitive cell line, such as KARPAS422, to determine the IC50 value for cell growth inhibition. This should be compared to the IC50 obtained with a previously validated batch.
-
Target Engagement Assay: Perform a Western blot to assess the reduction of H3K27me3 levels in cells treated with this compound. This confirms that the compound is engaging its target within the cell.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and linearly increase to a high percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of this compound in mobile phase B to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL of the sample. The purity is calculated by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Western Blot for H3K27me3 Levels
-
Cell Treatment: Plate a sensitive cell line (e.g., KARPAS422) and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (DMSO) for 24-48 hours.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology #9733) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for total Histone H3 (e.g., Cell Signaling Technology #4499) as a loading control.[4]
References
- 1. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
EEDi-5285 degradation pathways and metabolite identification
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of EEDi-5285, a potent and orally active inhibitor of the Embryonic Ectoderm Development (EED) protein. While specific degradation pathways and metabolite identification for this compound are not extensively detailed in publicly available literature, this guide addresses common questions and potential challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of EED, a core component of the Polycomb Repressive Complex 2 (PRC2). EED binds to trimethylated histone H3 at lysine 27 (H3K27me3), which enhances the catalytic activity of EZH2, the methyltransferase subunit of PRC2. By binding to the H3K27me3 binding pocket of EED, this compound prevents this allosteric activation, leading to the inhibition of PRC2's methyltransferase activity. This results in a decrease in global H3K27me3 levels.[1][2][3]
Q2: What are the reported in vitro potencies of this compound?
A2: this compound is an exceptionally potent inhibitor. It binds to the EED protein with an IC50 value of 0.2 nM.[1][4][5][6] In cell-based assays, it inhibits the growth of EZH2-mutant lymphoma cell lines with high efficacy.[1][4][5]
Q3: What is the observed in vivo efficacy of this compound?
A3: Oral administration of this compound has been shown to achieve complete and long-lasting tumor regression in mouse xenograft models of lymphoma.[1][7][8] Daily oral gavage at doses of 50-100 mg/kg for 28 days resulted in durable tumor regression.[4][6] A single oral dose of 100 mg/kg was also effective in reducing H3K27me3 levels in tumor tissue.[2][4][6]
Q4: What are the key pharmacokinetic properties of this compound?
A4: this compound exhibits excellent pharmacokinetic properties. Following a 10 mg/kg oral dose in mice, it achieves a maximum plasma concentration (Cmax) of 1.8 µM and an area under the curve (AUC) of 6.0 h·µg/mL.[2][4][6] It has a moderate volume of distribution (1.4 L/kg) and a terminal half-life (T1/2) of approximately 2 hours.[2][4][6] The oral bioavailability (F) is reported to be 75%.[4][6]
Troubleshooting Guides
Issue 1: High variability in IC50 values in cell proliferation assays.
-
Possible Cause 1: Cell line integrity and passage number.
-
Possible Cause 2: Assay duration and endpoint.
-
Troubleshooting Step: The antiproliferative effects of PRC2 inhibitors can be slow to manifest. Ensure your assay duration is sufficient to observe an effect on cell growth. A 6-day or longer assay may be necessary.
-
-
Possible Cause 3: Compound stability in culture medium.
-
Troubleshooting Step: While this compound is a stable compound, prepare fresh dilutions from a concentrated stock solution for each experiment. Minimize the time the compound is in aqueous media before being added to the cells.
-
Issue 2: Lack of correlation between in vitro potency and in vivo efficacy.
-
Possible Cause 1: Suboptimal dosing regimen.
-
Possible Cause 2: Poor tumor penetration.
-
Troubleshooting Step: Although this compound has good oral bioavailability, its penetration into specific tumor microenvironments can vary.[4][6] Consider analyzing H3K27me3 levels in tumor tissue as a pharmacodynamic marker of target engagement to confirm the compound is reaching its target.[2][4][6]
-
Issue 3: Difficulty in interpreting in vitro metabolism data.
-
Possible Cause: As specific metabolites of this compound are not publicly documented, interpreting metabolic profiles can be challenging.
-
Guidance: When conducting in vitro metabolism studies (e.g., using liver microsomes or hepatocytes), focus on the rate of disappearance of the parent compound (this compound) as an initial measure of metabolic stability. For metabolite identification, utilize high-resolution mass spectrometry to detect and characterize potential metabolic products. Compare metabolic profiles across different species (e.g., mouse, rat, human) to identify potential differences that may impact translation to clinical studies.[9][10][11]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (IC50) | EED Protein | 0.2 nM | [1][4][5][6] |
| Cell Growth Inhibition (IC50) | Pfeiffer | 20 pM | [1][4][5] |
| Cell Growth Inhibition (IC50) | KARPAS422 | 0.5 nM | [1][4][5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, oral)
| Parameter | Value | Unit | Reference |
| Cmax | 1.8 | µM | [2][4][6] |
| AUC | 6.0 | h·µg/mL | [2][4][6] |
| T1/2 | ~2 | hours | [2][4][6] |
| Vd | 1.4 | L/kg | [2][4][6] |
| Oral Bioavailability (F) | 75 | % | [4][6] |
Experimental Protocols
1. General Protocol for a Cell-Based Proliferation Assay:
-
Cell Seeding: Seed Pfeiffer or KARPAS422 cells in 96-well plates at a density optimized for a 6-day proliferation assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plates for 6 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as CellTiter-Glo® or MTS assay.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
2. General Protocol for an In Vivo Xenograft Study:
-
Animal Model: Use immunodeficient mice (e.g., SCID or NSG).
-
Tumor Implantation: Subcutaneously implant KARPAS422 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Prepare this compound in a suitable vehicle for oral gavage. Administer this compound (e.g., 50-100 mg/kg) or vehicle daily.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at selected time points, tumor tissue can be collected to assess the levels of H3K27me3 by western blot or immunohistochemistry.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the efficacy of this compound.
Mandatory Visualization
Caption: Mechanism of action of this compound as an allosteric inhibitor of EED.
Caption: General experimental workflow for an in vivo xenograft study with this compound.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 9. labcorp.com [labcorp.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. Metabolite Profiling and Identification (MetID) | Cyprotex | Evotec [evotec.com]
Technical Support Center: EEDi-5285 and PRC2 Complex Stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing EEDi-5285 in their experiments to assess its impact on the stability of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an exceptionally potent and orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3][4] EED is a core subunit of the PRC2 complex, which is essential for its catalytic activity.[5][6][7][8] this compound binds directly to the H3K27me3-binding pocket of EED, allosterically inhibiting the methyltransferase activity of the PRC2 complex.[1][6] This leads to a reduction in the levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark for gene silencing.[2][6]
Q2: Does this compound directly cause the PRC2 complex to dissociate?
A2: The primary role of EED is to stabilize the PRC2 complex and enhance the histone methyltransferase (HMTase) activity of EZH2.[6] While depletion of EED has been shown to destabilize the PRC2 complex, the direct effect of this compound is to inhibit the allosteric activation of PRC2.[6] Some studies suggest that inhibitors targeting the EZH2-EED interaction can lead to the depletion of PRC2 subunits.[9] Therefore, long-term treatment with this compound may lead to a reduction in the levels of PRC2 components, indirectly affecting complex stability.
Q3: What are the expected effects of this compound treatment on cancer cell lines with EZH2 mutations?
A3: this compound is particularly effective in cancer cell lines harboring gain-of-function mutations in EZH2, such as those found in diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma.[6] It has been shown to inhibit cell growth with very low IC50 values in cell lines like Pfeiffer (20 pM) and KARPAS422 (0.5 nM).[1][2][10] In vivo, oral administration of this compound has led to complete and sustained tumor regression in xenograft models.[1][2][6][11]
Q4: What is the recommended starting concentration for in vitro experiments?
A4: Based on its high potency, we recommend starting with a dose-response experiment ranging from low picomolar to nanomolar concentrations. The IC50 values for cell growth inhibition in sensitive cell lines are in the picomolar to low nanomolar range.[1][2][10] For biochemical assays, the IC50 for binding to the EED protein is 0.2 nM.[1][2][3]
Troubleshooting Guide
Issue 1: No significant decrease in global H3K27me3 levels is observed after short-term treatment with this compound.
-
Possible Cause 1: Insufficient treatment duration.
-
Troubleshooting Step: The reduction of histone methylation marks can be a slow process. We recommend extending the treatment duration to 24 hours or longer to observe a significant decrease in H3K27me3 levels. A single 100 mg/kg oral dose of this compound in mice effectively reduced H3K27me3 levels in tumor tissue at 24 hours.[2][4]
-
-
Possible Cause 2: Low compound concentration.
-
Troubleshooting Step: Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 3: Cell line insensitivity.
-
Troubleshooting Step: Confirm that your cell line is dependent on PRC2 activity. Cell lines without EZH2 activating mutations may be less sensitive to this compound.
-
Issue 2: Inconsistent results in co-immunoprecipitation (Co-IP) experiments to assess PRC2 complex integrity.
-
Possible Cause 1: Suboptimal lysis conditions.
-
Troubleshooting Step: Ensure your lysis buffer is optimized to maintain protein-protein interactions. Avoid harsh detergents and use appropriate protease and phosphatase inhibitors. Refer to the detailed experimental protocol below.
-
-
Possible Cause 2: Antibody inefficiency.
-
Troubleshooting Step: Validate the antibodies used for immunoprecipitation and western blotting to ensure they specifically recognize the PRC2 subunits (e.g., EZH2, SUZ12, EED).
-
-
Possible Cause 3: Timing of the experiment.
-
Troubleshooting Step: The effect of this compound on PRC2 complex stability might be time-dependent. Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the dynamics of complex stability.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EED Binding IC50 | - | 0.2 nM | [1][2][3] |
| Cell Growth Inhibition IC50 | Pfeiffer (EZH2 mutant) | 20 pM | [1][2][10] |
| Cell Growth Inhibition IC50 | KARPAS422 (EZH2 mutant) | 0.5 nM | [1][2][10] |
| Oral Bioavailability (F) | Mice | 75% | [2][6] |
| Terminal Half-life (T1/2) | Mice | ~2 hours | [2][6] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess PRC2 Complex Integrity
-
Cell Treatment: Plate cells and treat with either DMSO (vehicle control) or a range of this compound concentrations for the desired duration (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against a core PRC2 subunit (e.g., anti-EZH2 or anti-SUZ12) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Co-IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against other PRC2 subunits (e.g., anti-EED, anti-SUZ12 if EZH2 was immunoprecipitated) to assess their co-precipitation.
-
Visualizations
Caption: Mechanism of this compound action on the PRC2 complex.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PRC2 - Wikipedia [en.wikipedia.org]
- 6. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRC2, Chromatin Regulation, and Human Disease: Insights From Molecular Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRC2 functions in development and congenital disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based discovery of a highly potent and orally active small-molecule inhibitor of embryonic ectoderm development (EED) capable of achieving complete tumor regression [morressier.com]
Validation & Comparative
EEDi-5285 vs. EED226: A Comparative Guide on Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent allosteric inhibitors of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED): EEDi-5285 and EED226. By targeting EED, these small molecules disrupt the catalytic activity of PRC2, a key epigenetic regulator implicated in various cancers. This document summarizes their comparative potency and efficacy, supported by experimental data, and provides detailed methodologies for the key experiments cited.
Executive Summary
This compound demonstrates significantly higher potency and efficacy compared to EED226. In biochemical assays, this compound binds to the EED protein with approximately 100-fold greater potency.[1][2] This translates to superior performance in cellular assays, where this compound inhibits the growth of cancer cell lines at picomolar to low nanomolar concentrations, over 300 times more potent than EED226 in certain cell lines.[1][2] In vivo, this compound achieves complete and sustained tumor regression in xenograft models at a considerably lower dose than EED226.[1][3]
Data Presentation
Table 1: In Vitro Potency Comparison
| Compound | Target Binding (EED) IC₅₀ | Cell Growth Inhibition IC₅₀ (KARPAS422) | Cell Growth Inhibition IC₅₀ (Pfeiffer) |
| This compound | 0.2 nM[1][2] | 0.5 nM[1][2] | 20 pM[1][2] |
| EED226 | 17.6 nM[1] | 182 nM[4] | Not explicitly stated, but less potent than in KARPAS422[4] |
Table 2: In Vivo Efficacy Comparison in KARPAS422 Xenograft Model
| Compound | Dosage for Complete Tumor Regression | Administration | Outcome |
| This compound | 50 mg/kg[1][3] | Daily oral gavage for 28 days[1][3] | Complete and long-lasting tumor regression with no regrowth observed for 72 days post-treatment.[1][3] |
| EED226 | 300 mg/kg | Twice daily oral gavage | Complete tumor regression.[1] |
Mechanism of Action and Signaling Pathway
Both this compound and EED226 are allosteric inhibitors that target the H3K27me3 binding pocket of the EED subunit within the PRC2 complex.[4][5] The PRC2 complex, composed of core subunits EZH2, SUZ12, and EED, is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[4][5] The binding of H3K27me3 to EED allosterically activates the catalytic subunit EZH2, propagating the repressive signal. By competitively binding to this pocket, this compound and EED226 disrupt this feedback loop, leading to the inhibition of PRC2's methyltransferase activity, a reduction in global H3K27me3 levels, and the reactivation of silenced tumor suppressor genes.[4][5]
Caption: PRC2 signaling pathway and the mechanism of action of EED inhibitors.
Experimental Protocols
EED Binding Assay (AlphaScreen)
This assay quantifies the ability of a compound to disrupt the interaction between the EED protein and a biotinylated H3K27me3 peptide.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 8.0), 50 mM NaCl, 0.5% BSA, and 0.02% Tween-20.[6]
-
His-tagged EED protein (1-441aa) and biotinylated H3K27me3 peptide (19-33aa) are diluted in the assay buffer.[6]
-
Test compounds (this compound, EED226) are serially diluted in DMSO and then further diluted in the assay buffer.[6]
-
AlphaScreen Nickel Chelate Acceptor beads and Streptavidin Donor beads are diluted in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of serially diluted compound to a 384-well ProxiPlate.[6]
-
Add 10 µL of a solution containing 30 nM His-tagged EED and 37.5 nM biotinylated H3K27me3 peptide.[6]
-
Incubate at room temperature for 30 minutes.[6]
-
Add 5 µL of the AlphaScreen bead mixture.
-
Incubate in the dark at room temperature for 1 hour.[6]
-
Read the plate on a Spectramax i3 or similar microplate reader with an excitation wavelength of 680 nm and an emission wavelength of 570 nm.[6]
-
-
Data Analysis:
-
The signal at 570 nm is normalized to controls (DMSO for no inhibition and a negative control without EED).
-
IC₅₀ values are calculated using a nonlinear regression curve fit.
-
Caption: Workflow for the AlphaScreen EED binding assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Seed KARPAS422 or Pfeiffer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound or EED226.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ values using a dose-response curve.
-
Western Blot for H3K27me3
This technique is used to measure the levels of the H3K27me3 epigenetic mark in tumor tissue from xenograft models.
Methodology:
-
Histone Extraction:
-
Excise tumors from treated and control mice.
-
Extract total histone proteins using a commercial kit (e.g., EpiQuik Total Histone Extraction Kit).[1]
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 15-30 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3 (e.g., Rabbit anti-H3K27me3).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Re-probe the membrane with an antibody against total Histone H3 as a loading control.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal.
-
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of the compounds in a mouse model.
Methodology:
-
Animal Model:
-
Tumor Implantation:
-
Subcutaneously inject 1 × 10⁷ KARPAS422 cells in 50% Matrigel into the dorsal side of each mouse.[1]
-
-
Treatment:
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers every few days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint may be a fixed duration of treatment or when tumors in the control group reach a certain size.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Analyze statistical significance between the groups.
-
Caption: Workflow for an in vivo subcutaneous xenograft study.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to PRC2 Inhibitors: EEDi-5285 and Tazemetostat
For Researchers, Scientists, and Drug Development Professionals
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator frequently dysregulated in various cancers. Its catalytic subunit, EZH2, and the core component, EED, have emerged as key therapeutic targets. This guide provides an objective comparison of two prominent PRC2 inhibitors: EEDi-5285, a potent EED inhibitor, and tazemetostat, an FDA-approved EZH2 inhibitor. This comparison is supported by experimental data to aid researchers in understanding their distinct mechanisms and potential applications.
Executive Summary
This compound is a highly potent and orally active small-molecule inhibitor of Embryonic Ectoderm Development (EED), a core component of the PRC2 complex.[1][2][3][4][5][6][7][8] In contrast, tazemetostat is an inhibitor of the EZH2 methyltransferase, the catalytic subunit of PRC2.[9][10][11][12] While both molecules ultimately lead to the inhibition of PRC2 activity, their distinct binding targets within the complex result in different pharmacological profiles. This compound has demonstrated exceptional potency in preclinical models, whereas tazemetostat has established clinical efficacy and safety in specific cancer types.[1][9][13][14]
Mechanism of Action
The PRC2 complex is primarily responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression.[15][16][17][18] This complex consists of core subunits including EZH2, EED, and SUZ12.[8][19][18][20]
Tazemetostat acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site on EZH2.[11] By blocking the SAM binding pocket, tazemetostat directly prevents the catalytic activity of EZH2, thereby inhibiting the methylation of H3K27.[11][21]
This compound , on the other hand, targets the EED subunit. EED contains a binding pocket that recognizes trimethylated H3K27 (H3K27me3), an interaction that allosterically enhances the catalytic activity of EZH2.[1] this compound binds to this pocket, preventing the interaction between EED and H3K27me3, which in turn inhibits the allosteric activation of PRC2 and subsequent gene silencing.[1]
Performance Data
The following tables summarize the available quantitative data for this compound and tazemetostat, allowing for a comparative assessment of their performance.
Table 1: In Vitro Potency
| Inhibitor | Target | Binding Affinity (IC50/Ki) | Cell Growth Inhibition (IC50) | Cell Line | Reference |
| This compound | EED | 0.2 nM (IC50) | 20 pM | Pfeiffer (EZH2 mutant) | [1][2][4][5] |
| 0.5 nM | KARPAS422 (EZH2 mutant) | [1][2][4][5] | |||
| Tazemetostat | EZH2 | 2.5 nM (Ki) | 9 nM (IC50 for H3K27 methylation) | Lymphoma cell lines | [9][11] |
| 11-38 nM (IC50) | Not specified in direct comparison | Various EZH2 mutant cell lines | [11] |
Table 2: Pharmacokinetics
| Inhibitor | Administration | Bioavailability (F) | Half-life (T1/2) | Cmax | Reference |
| This compound | Oral (in mice) | 75% | ~2 hours | 1.8 µM (at 10 mg/kg) | [3][6][8] |
| Tazemetostat | Oral (in humans) | 33% | 3.1 hours | 829 ng/mL (at 800 mg twice daily) | [9][10][22] |
Table 3: Preclinical and Clinical Efficacy
| Inhibitor | Model System | Dosage | Outcome | Reference |
| This compound | KARPAS422 xenograft (mice) | 50-100 mg/kg, daily, oral | Complete and durable tumor regression | [1][2][3][4][5][6][7][8] |
| Tazemetostat | Relapsed/refractory follicular lymphoma (human Phase 2) | 800 mg, twice daily, oral | 69% ORR (EZH2 mutant), 35% ORR (EZH2 WT) | [13][14][23] |
| Metastatic or locally advanced epithelioid sarcoma (human Phase 2) | 800 mg, twice daily, oral | 15% ORR | [22][24] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of research findings. Below are generalized protocols for key experiments used to characterize PRC2 inhibitors.
Histone Methyltransferase (HMT) Assay
This assay is fundamental for determining the inhibitory activity of compounds against the PRC2 complex.
Methodology:
-
Reaction Setup: Recombinant PRC2 complex, histone H3 substrate, and varying concentrations of the test inhibitor (this compound or tazemetostat) are combined in a reaction buffer.
-
Initiation: The reaction is initiated by adding a radiolabeled methyl donor, S-adenosyl-L-methionine (³H-SAM).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for histone methylation.
-
Termination: The reaction is stopped, typically by adding trichloroacetic acid.
-
Detection: The reaction mixture is transferred to a filter plate, which captures the histone substrate. Unincorporated ³H-SAM is washed away. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based H3K27me3 Quantification
This assay measures the ability of an inhibitor to reduce H3K27me3 levels within cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., Pfeiffer, KARPAS422) are cultured under standard conditions.
-
Treatment: Cells are treated with various concentrations of the PRC2 inhibitor for a defined period (e.g., 24-72 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei.
-
Quantification: H3K27me3 levels are quantified using methods such as:
-
Western Blotting: Histone extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for H3K27me3 and a loading control (e.g., total Histone H3).
-
ELISA: An enzyme-linked immunosorbent assay is used with specific antibodies to quantify H3K27me3 levels.
-
Mass Spectrometry: Provides a highly quantitative and precise measurement of various histone modifications.
-
Conclusion
This compound and tazemetostat represent two distinct and promising strategies for targeting the PRC2 complex in cancer therapy. This compound exhibits remarkable potency in preclinical studies, highlighting the potential of allosteric inhibition of PRC2 through the EED subunit.[1][2][4][5] Tazemetostat, by directly targeting the catalytic activity of EZH2, has demonstrated clinical benefit and has been approved for specific malignancies.[9][25][26] The choice between these or other PRC2 inhibitors for therapeutic development will depend on the specific cancer context, including the presence of EZH2 mutations and potential resistance mechanisms. Further research, including head-to-head comparative studies, will be invaluable in elucidating the full therapeutic potential of these different inhibitory mechanisms.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 4. Collection - this compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-based discovery of a highly potent and orally active small-molecule inhibitor of embryonic ectoderm development (EED) capable of achieving complete tumor regression [morressier.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]
- 13. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
- 14. Tazemetostat Demonstrates Antitumor Activity in Relapsed/Refractory Follicular Lymphoma - Oncology Practice Management [oncpracticemanagement.com]
- 15. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRC2 - Wikipedia [en.wikipedia.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tazemetostat - Wikipedia [en.wikipedia.org]
- 25. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Validating the Anti-Tumor Efficacy of EEDi-5285: A Comparative Guide for Emerging Cancer Models
For Immediate Release to the Research Community
This guide provides a comprehensive comparison of the novel EED inhibitor, EEDi-5285, against other therapeutic alternatives. Designed for researchers, scientists, and drug development professionals, this document summarizes the current understanding of this compound's anti-tumor effects, presents supporting experimental data, and offers detailed protocols for key validation assays. While current preclinical data for this compound is predominantly in lymphoma models, this guide serves as a foundational resource for validating its efficacy in new and diverse cancer types.
Introduction to this compound and the PRC2 Pathway
This compound is an exceptionally potent, orally active small-molecule inhibitor of the Embryonic Ectoderm Development (EED) protein.[1][2][3] EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator frequently dysregulated in various cancers.[1][4] The PRC2 complex, which also includes the catalytic subunit EZH2 and the scaffolding protein SUZ12, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][4] This methylation mark leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressors.
This compound acts as an allosteric inhibitor by binding to the H3K27me3-binding pocket of EED.[1][2] This prevents the allosteric activation of EZH2's methyltransferase activity, leading to a global reduction in H3K27me3 levels and subsequent reactivation of silenced tumor suppressor genes. This mechanism offers a promising therapeutic strategy for cancers dependent on PRC2 activity.[1]
Comparative Efficacy of this compound
Current preclinical data highlight the superior potency of this compound in specific cancer models, particularly in EZH2-mutant lymphoma cell lines.
Table 1: In Vitro Potency of this compound vs. Alternatives in Lymphoma Cell Lines
| Compound | Target | Cancer Model | IC50 (Binding Assay) | IC50 (Cell Growth Inhibition) |
| This compound | EED | Pfeiffer (Lymphoma) | 0.2 nM[1][3] | 20 pM[1][3] |
| This compound | EED | KARPAS422 (Lymphoma) | 0.2 nM[1][3] | 0.5 nM[1][3] |
| EED226 | EED | KARPAS422 (Lymphoma) | 17.6 nM[1] | 180 nM[1] |
| MAK683 | EED | KARPAS422 (Lymphoma) | Not Directly Reported | 4 nM (GI50)[5] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. GI50: Half-maximal growth inhibition.
As demonstrated, this compound is approximately 100 times more potent in binding to EED and over 300 times more potent in inhibiting cell growth in the KARPAS422 cell line compared to the earlier generation EED inhibitor, EED226.[1][3]
Table 2: In Vivo Efficacy of this compound in a Lymphoma Xenograft Model
| Compound | Cancer Model | Dosing | Treatment Duration | Outcome |
| This compound | KARPAS422 Xenograft | 50-100 mg/kg/day (oral)[4] | 28 days[4] | Complete and durable tumor regression[1][4] |
A single 100 mg/kg oral dose of this compound has been shown to effectively reduce H3K27me3 levels in KARPAS422 tumor tissue within 24 hours.[2][4]
Exploring New Cancer Models and Alternative Therapies
While the anti-tumor effects of this compound are well-documented in lymphoma, its potential in other malignancies remains an area for active investigation. The PRC2 complex is implicated in a wide range of cancers, including various solid tumors and leukemias, suggesting a broader therapeutic potential for EED inhibitors.
MAK683 , another potent EED inhibitor, has entered Phase I/II clinical trials for advanced malignancies, including diffuse large B-cell lymphoma (DLBCL), nasopharyngeal carcinoma, and other solid tumors.[5] This indicates the potential for EED inhibitors to be effective beyond hematological cancers. However, direct comparative studies of this compound and MAK683 in the same solid tumor models are not yet publicly available.
Researchers are encouraged to validate the efficacy of this compound in a diverse panel of cancer cell lines and in vivo models, particularly those with known PRC2 pathway alterations.
Signaling and Experimental Workflow Diagrams
To facilitate further research, the following diagrams illustrate the targeted signaling pathway and a general workflow for validating this compound's anti-tumor effects.
Caption: Mechanism of action of this compound on the PRC2 signaling pathway.
Caption: General experimental workflow for validating this compound's anti-tumor effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each compound.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a murine model.
-
Cell Preparation: Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old immunodeficient mice (e.g., SCID or NSG).
-
Tumor Growth and Grouping: Monitor tumor growth by measuring with calipers every 2-3 days. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Compound Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer the compound daily at the desired dose (e.g., 50 mg/kg) for the specified treatment period (e.g., 28 days). The control group receives the vehicle only.
-
Monitoring: Monitor tumor volume and mouse body weight throughout the study.
-
Endpoint and Analysis: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting).
Western Blot for H3K27me3
This protocol quantifies the levels of the H3K27me3 epigenetic mark in treated cells or tumor tissues.
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, an acid extraction protocol is recommended.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 15% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Conclusion and Future Directions
This compound is a highly potent EED inhibitor with demonstrated efficacy in preclinical lymphoma models. Its mechanism of action, targeting the core of the PRC2 epigenetic machinery, suggests a broad potential for the treatment of various cancers. This guide provides the foundational information and methodologies for researchers to validate and extend these findings to new cancer models. Future studies should focus on evaluating this compound in a diverse range of solid tumors and hematological malignancies, both as a monotherapy and in combination with other anti-cancer agents. Direct comparative studies with other EED inhibitors like MAK683 in these new models will be crucial to fully delineate the therapeutic potential of this compound.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Cross-reactivity studies of EEDi-5285 with other histone methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of EEDi-5285, focusing on its selectivity as an inhibitor of the Polycomb Repressive Complex 2 (PRC2). This compound is an exceptionally potent and orally active small molecule that targets the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex, leading to allosteric inhibition of the catalytic EZH2 subunit's histone methyltransferase (HMT) activity.
Executive Summary
This compound is a highly potent inhibitor of the EED protein, a core component of the PRC2 complex.[1][2][3] It functions by binding to the H3K27me3 binding pocket of EED, which in turn prevents the allosteric activation of the EZH2 methyltransferase subunit. This mechanism of action confers high selectivity for the PRC2 complex. However, a comprehensive screening of this compound against a broad panel of other histone methyltransferases has not been reported in the primary scientific literature or its supplementary information. While direct comparative data with other HMTs is not available, the high potency against its intended target suggests a high degree of selectivity.
Potency of this compound
This compound demonstrates exceptional potency in both biochemical and cellular assays, with activity in the picomolar to low nanomolar range.
| Target/Assay | IC50 Value | Reference |
| Biochemical Assay | ||
| EED Protein Binding | 0.2 nM | [2][3] |
| Cellular Assays | ||
| Pfeiffer (EZH2 mutant lymphoma cell line) | 20 pM | [1][3] |
| KARPAS422 (EZH2 mutant lymphoma cell line) | 0.5 nM | [1][3] |
Mechanism of Action: Allosteric Inhibition of PRC2
This compound's selectivity is rooted in its unique mechanism of action. It does not directly compete with the S-adenosylmethionine (SAM) cofactor or the histone substrate of the EZH2 catalytic subunit. Instead, it binds to a specific pocket on the EED subunit that normally recognizes trimethylated histone H3 at lysine 27 (H3K27me3). This binding event prevents the conformational changes in EZH2 that are necessary for its full catalytic activity.
Caption: Allosteric inhibition of the PRC2 complex by this compound.
Cross-Reactivity with other Histone Methyltransferases: Data Not Available
A thorough review of the primary publication describing the discovery and characterization of this compound, including its supporting information, did not yield any data from a broad panel screen against other histone methyltransferases. While the high potency and specific binding mode to EED suggest a high degree of selectivity for the PRC2 complex, empirical data from a cross-reactivity panel is necessary to definitively assess its off-target activity against other HMTs.
The absence of this data is a limitation in providing a complete comparative guide. Researchers should be aware that while this compound is a highly selective tool for studying PRC2 function, its potential interactions with other methyltransferases have not been publicly documented.
Experimental Protocols: General Methodology for Histone Methyltransferase Selectivity Profiling
To provide context, the following is a generalized protocol for how the selectivity of an inhibitor like this compound against a panel of histone methyltransferases would typically be assessed. This is a representative workflow and specific details may vary.
1. Enzyme Panel Selection: A panel of recombinant human histone methyltransferases, representing different families (e.g., SET domain-containing, DOT1L) and substrate specificities (lysine and arginine methyltransferases), is selected.
2. Assay Principle: A common method is a radiometric assay that measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone substrate (either a peptide or a full-length histone).
3. Experimental Procedure:
- Reaction Mixture Preparation: For each HMT, a reaction mixture is prepared containing the enzyme, its specific histone substrate, and assay buffer.
- Inhibitor Addition: this compound would be added at a range of concentrations to determine the IC50 value, or at a single high concentration (e.g., 10 µM) for initial screening.
- Reaction Initiation: The reaction is initiated by the addition of [³H]-SAM.
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- Reaction Termination and Detection: The reaction is stopped, and the radiolabeled histone product is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
4. Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO). For IC50 determination, the data is fitted to a dose-response curve.
Caption: General experimental workflow for HMT selectivity profiling.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of EEDi-5285 and EZH2 Inhibitors in Lymphoma: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical EED inhibitor, EEDi-5285, and the clinically approved EZH2 inhibitor, tazemetostat, for the treatment of lymphoma. This analysis is supported by experimental data on their mechanisms of action, efficacy, and relevant methodologies.
Introduction
Epigenetic dysregulation is a hallmark of many cancers, including various forms of lymphoma. The Polycomb Repressive Complex 2 (PRC2) plays a crucial role in this process through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression of tumor suppressor genes. Two key components of the PRC2 complex, EZH2 (the catalytic subunit) and EED (a non-catalytic core component essential for its activity), have emerged as promising therapeutic targets. This guide provides a comparative overview of two distinct strategies to inhibit PRC2 function: direct inhibition of EZH2 with a focus on the FDA-approved drug tazemetostat, and allosteric inhibition of the PRC2 complex by targeting EED with the potent preclinical compound this compound.
Mechanism of Action: Two Sides of the Same Coin
While both this compound and EZH2 inhibitors ultimately lead to the inhibition of PRC2's methyltransferase activity, they do so through distinct mechanisms.
This compound: Allosteric Inhibition of the PRC2 Complex
This compound is a highly potent and orally active small molecule that binds to the EED protein. EED is responsible for recognizing H3K27me3, a product of PRC2's own activity, which leads to an allosteric activation of the complex. By binding to the H3K27me3-binding pocket of EED, this compound prevents this feedback loop, thereby disrupting the stability and enzymatic activity of the entire PRC2 complex.[1][2]
EZH2 Inhibitors (e.g., Tazemetostat): Direct Catalytic Inhibition
EZH2 inhibitors, such as tazemetostat, are competitive inhibitors of the S-adenosyl-L-methionine (SAM) binding pocket of the EZH2 subunit.[3] SAM is the methyl donor for the histone methylation reaction. By blocking the binding of SAM, these inhibitors directly prevent EZH2 from catalyzing the methylation of H3K27.[3] Tazemetostat is effective against both wild-type and certain mutant forms of EZH2 that are frequently found in lymphomas.[4]
Signaling Pathway Diagram
Caption: Mechanisms of PRC2 inhibition by this compound and EZH2 inhibitors.
Preclinical and Clinical Efficacy: A Head-to-Head Comparison
Direct comparative studies between this compound and tazemetostat have not been published. Therefore, this section presents a side-by-side analysis of their individual preclinical and clinical data in lymphoma models.
Preclinical Performance in Lymphoma Cell Lines
This compound has demonstrated exceptional potency in preclinical studies, particularly in lymphoma cell lines harboring EZH2 mutations.[1][5] Tazemetostat has also shown significant activity, with a notable difference in sensitivity between EZH2-mutant and wild-type cell lines.[6]
| Parameter | This compound | Tazemetostat |
| Target | EED subunit of PRC2 | EZH2 subunit of PRC2 |
| Binding Affinity (IC50) | 0.2 nM (to EED protein)[1][7] | Ki of 2.5 nM (to EZH2)[4] |
| Cell Line (EZH2 status) | Pfeiffer (EZH2A677G) | KARPAS-422 (EZH2Y641N) |
| Cell Growth Inhibition (IC50) | 20 pM[1][7] | 0.5 nM[1][7] |
Note: IC50 values are highly dependent on the specific assay conditions and cell lines used, making direct comparisons between different studies challenging.
In Vivo Antitumor Activity in Lymphoma Xenograft Models
Both this compound and tazemetostat have demonstrated significant in vivo antitumor activity in mouse xenograft models of lymphoma.
| Parameter | This compound | Tazemetostat |
| Xenograft Model | KARPAS-422 (EZH2Y641N) | OCI-LY19 (EZH2WT), SU-DHL-5 (EZH2WT), Toledo (EZH2WT)[8] |
| Dosing | 50-100 mg/kg, oral, daily[9][10] | 125 or 500 mg/kg, oral, twice daily[8] |
| Efficacy | Complete and durable tumor regression at 50 mg/kg.[7] | Dose-dependent tumor growth inhibition.[8] |
Clinical Efficacy of Tazemetostat in Follicular Lymphoma
Tazemetostat is approved for the treatment of adult patients with relapsed or refractory follicular lymphoma (FL).[11][12] Clinical trial data from a phase 2 study (NCT01897571) demonstrated meaningful clinical activity in heavily pretreated patients.[13]
| Patient Cohort | Objective Response Rate (ORR) | Complete Response (CR) |
| EZH2-mutant (n=45) | 69%[12][13] | 13%[12] |
| EZH2-wild-type (n=54) | 35%[12][13] | 4%[12] |
As of the latest information, this compound is a preclinical candidate and has not yet entered clinical trials.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
This compound: Cell Growth Inhibition Assay
-
Cell Lines: Pfeiffer and KARPAS-422 human B-cell lymphoma cell lines.
-
Culture Conditions: Standard cell culture conditions.
-
Method: Cells were seeded in 96-well plates and treated with serially diluted this compound for 7 days.
-
Endpoint: Cell viability was assessed using a colorimetric assay (e.g., WST-8) that measures the activity of cellular dehydrogenases.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a nonlinear regression model.
This compound: In Vivo Xenograft Study
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: KARPAS-422 cells were implanted subcutaneously.
-
Treatment: Once tumors reached a specified volume, mice were randomized to receive vehicle control or this compound orally at defined doses and schedules.
-
Efficacy Evaluation: Tumor volume and body weight were monitored throughout the study.
-
Pharmacodynamic Analysis: Tumor tissues were collected to assess the levels of H3K27me3.
Experimental Workflow Diagram
Caption: General experimental workflows for inhibitor evaluation.
Tazemetostat: Preclinical Cell Viability Assay
-
Cell Lines: A panel of lymphoma cell lines with varying EZH2 mutation status.
-
Method: Cells were treated with a range of tazemetostat concentrations for a specified duration (e.g., 11 days).
-
Endpoint: Cell viability was determined by measuring ATP levels using a luminescent cell viability assay (e.g., CellTiter-Glo).
-
Data Analysis: Proliferation IC50 values were determined from the dose-response curves.[8]
Tazemetostat: Clinical Trial Protocol (Phase 2, NCT01897571)
-
Patient Population: Adults with relapsed or refractory follicular lymphoma (grades 1-3b) who had received at least two prior systemic therapies.
-
Study Design: Open-label, single-arm, multicenter study with cohorts based on EZH2 mutation status.
-
Treatment: Tazemetostat administered orally at 800 mg twice daily in 28-day cycles.
-
Primary Endpoint: Objective response rate (ORR) as assessed by an independent radiology committee based on the 2007 International Working Group criteria.
-
Secondary Endpoints: Duration of response, progression-free survival, and safety.[13]
Conclusion and Future Perspectives
Both this compound and EZH2 inhibitors represent promising therapeutic strategies for the treatment of lymphoma by targeting the PRC2 complex. This compound has demonstrated remarkable preclinical potency, suggesting that allosteric inhibition of PRC2 via the EED subunit is a viable and potentially highly effective approach. Its development path will likely involve further preclinical characterization and eventual evaluation in clinical trials.
Tazemetostat, as a clinically validated EZH2 inhibitor, has established the therapeutic benefit of targeting this pathway in follicular lymphoma, particularly in patients with EZH2 mutations. However, its activity in wild-type EZH2 lymphomas, albeit lower, suggests a broader applicability.
Future research should focus on several key areas:
-
Direct Comparative Studies: Head-to-head preclinical studies of this compound and tazemetostat in a panel of lymphoma cell lines and xenograft models would provide a more definitive comparison of their efficacy.
-
Mechanisms of Resistance: Understanding potential mechanisms of resistance to both classes of inhibitors will be crucial for developing strategies to overcome them.
-
Combination Therapies: Exploring the synergistic potential of EED and EZH2 inhibitors with other anticancer agents is a promising avenue for enhancing their therapeutic efficacy.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging EZH2 Inhibitors and Their Application in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Tazemetostat in Relapsed or Refractory Follicular Lymphoma - The ASCO Post [ascopost.com]
- 13. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to EEDi-5285 Therapy: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biomarkers for predicting response to EEDi-5285, a highly potent and orally active inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). As a key epigenetic regulator, PRC2 is a compelling target in oncology. Identifying patients likely to respond to this compound is crucial for its clinical development and application. This document compares this compound with other PRC2 inhibitors, presenting supporting data and detailed experimental protocols for biomarker assessment.
Executive Summary
This compound is a promising therapeutic agent that functions by disrupting the allosteric activation of EZH2, the catalytic subunit of PRC2. Preclinical data has demonstrated its exceptional potency, particularly in cancer models harboring specific genetic alterations. This guide explores three key classes of potential predictive biomarkers for this compound therapy:
-
EZH2 Activating Mutations: Gain-of-function mutations in the EZH2 gene are established drivers in certain lymphomas and are strongly associated with sensitivity to PRC2 inhibition.
-
SWI/SNF Complex Inactivation: Loss-of-function mutations in genes encoding subunits of the SWI/SNF chromatin remodeling complex, which functionally opposes PRC2, create a synthetic lethal dependency on PRC2 activity.
-
RB1/E2F Pathway Status: Alterations in the retinoblastoma (RB1) pathway may confer resistance to PRC2 inhibitors by uncoupling cell cycle control from PRC2-mediated differentiation signals.
This guide compares the performance of this compound with the EZH2 inhibitor tazemetostat and the fellow EED inhibitor MAK683 in the context of these biomarkers.
PRC2 Signaling Pathway and Inhibitor Action
The PRC2 complex, composed of core subunits EZH2, SUZ12, and EED, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark that leads to transcriptional repression. This compound and MAK683 are allosteric inhibitors that bind to EED, preventing the interaction with H3K27me3 that is required for robust EZH2 catalytic activity. Tazemetostat, in contrast, is a direct competitive inhibitor of the EZH2 catalytic site.
Comparison of PRC2 Inhibitors and Associated Biomarkers
The following tables summarize the performance of this compound and its alternatives based on preclinical and clinical data.
Table 1: In Vitro Potency of PRC2 Inhibitors
| Compound | Target | Mechanism | IC50 (Binding/Enzymatic) | Cell Growth Inhibition IC50 (EZH2-mutant cell lines) | Reference |
| This compound | EED | Allosteric Inhibitor | 0.2 nM (EED binding) | 20 pM (Pfeiffer), 0.5 nM (KARPAS422) | [1] |
| Tazemetostat | EZH2 | Catalytic Inhibitor | ~2-25 nM (mutant EZH2) | Low micromolar range | [2][3] |
| MAK683 | EED | Allosteric Inhibitor | ~10-50 nM (PRC2 activity) | Not specified | [4][5] |
Table 2: Performance of PRC2 Inhibitors Based on Potential Predictive Biomarkers
| Biomarker | This compound (Expected) | Tazemetostat | MAK683 |
| EZH2 Activating Mutations | High sensitivity demonstrated in EZH2-mutant lymphoma cell lines.[1] | Higher objective response rate (69%) in follicular lymphoma patients with EZH2 mutations compared to wild-type (35%).[2][3][6][7] | Clinical activity observed in patients with diffuse large B-cell lymphoma, a disease with a subset of EZH2 mutations.[8] |
| SWI/SNF Complex Inactivation | Expected to be sensitive due to synthetic lethality with PRC2 inhibition. | Approved for epithelioid sarcoma, a SWI/SNF (SMARCB1)-deficient tumor.[6] | Clinical activity observed in patients with epithelioid sarcoma and other SWI/SNF-mutated sarcomas.[8] |
| RB1 Pathway Alterations | Response may be attenuated in the presence of RB1 loss. | Acquired RB1 loss is a mechanism of resistance.[9][10] | Not yet reported. |
Experimental Protocols for Biomarker Assessment
Accurate and reproducible biomarker analysis is essential for patient stratification. The following sections provide detailed methodologies for key experimental assays.
EZH2 Mutation Analysis by Droplet Digital PCR (ddPCR)
This protocol is adapted for the detection of known EZH2 hotspot mutations.
Materials:
-
FFPE tumor tissue sections
-
DNA extraction kit for FFPE tissue
-
ddPCR Supermix for Probes (No dUTP)
-
Custom ddPCR mutation detection assays (primers and probes for wild-type and mutant EZH2 alleles)
-
Restriction enzyme (optional, for improved template accessibility)
-
ddPCR system (droplet generator and reader)
Protocol:
-
DNA Extraction: Extract genomic DNA from FFPE tumor tissue sections according to the manufacturer's protocol.
-
DNA Quantification and Quality Control: Quantify the extracted DNA using a fluorometric method and assess its quality.
-
Restriction Digest (Optional): Digest 25 ng of DNA with a suitable restriction enzyme to improve template accessibility.
-
ddPCR Reaction Setup: Prepare the ddPCR reaction mix containing ddPCR supermix, custom EZH2 mutation detection assay (containing primers and probes for both mutant and wild-type alleles), and 25 ng of digested DNA.
-
Droplet Generation: Generate droplets using a droplet generator according to the manufacturer's instructions.
-
Thermal Cycling: Perform PCR amplification using a thermal cycler with the appropriate cycling conditions for the EZH2 assay. A thermal gradient may be used to optimize the annealing/extension temperature.[11]
-
Droplet Reading: Read the droplets on a droplet reader to detect fluorescence signals for the mutant and wild-type alleles.
-
Data Analysis: Analyze the data using the accompanying software to quantify the number of positive droplets for both the mutant and wild-type alleles and calculate the variant allele frequency (VAF).[12][13]
H3K27me3 Level Assessment by Western Blot
This protocol details the procedure for measuring global H3K27me3 levels in cell lysates.
Materials:
-
Cell lines treated with PRC2 inhibitors or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Lysis: Lyse cells in RIPA buffer to obtain total protein lysates. For specific histone analysis, an acid extraction protocol is recommended.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 15-30 µg of protein per sample on a 15% SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14][15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 and Total Histone H3 overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the Total Histone H3 signal.[14]
Logical Relationship of Biomarkers to PRC2 Inhibitor Sensitivity
The following diagram illustrates the logical flow from biomarker status to predicted therapeutic response.
Conclusion
The selection of appropriate biomarkers is paramount for the successful clinical translation of this compound. Based on the mechanism of action of PRC2 inhibitors, tumors with activating EZH2 mutations or inactivating mutations in SWI/SNF complex components are predicted to be sensitive to this compound therapy. Conversely, alterations in the RB1 pathway may be a source of resistance. Further preclinical and clinical studies are warranted to validate these biomarkers specifically for this compound and to establish definitive predictive cutoffs. This guide provides a framework for researchers to design and execute studies aimed at identifying the patient populations most likely to benefit from this promising new therapeutic agent.
References
- 1. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of the Clinical Candidate MAK683: An EED-Directed, Allosteric, and Selective PRC2 Inhibitor for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A first-in-human phase 1/2 dose-escalation study of MAK683 (EED inhibitor) in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. docs.abcam.com [docs.abcam.com]
A Comparative Guide to the Pharmacokinetic Profiles of EED Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) profiles of three prominent Embryonic Ectoderm Development (EED) inhibitors: MAK683, EED226, and EEDi-5285. The information is compiled from publicly available preclinical data to assist researchers in evaluating and selecting appropriate compounds for further investigation.
EED's Role in the PRC2 Signaling Pathway
EED is a core component of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator. PRC2, and specifically its catalytic subunit EZH2, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. EED's function is to bind to this H3K27me3 mark, which allosterically activates EZH2 and promotes the propagation of the repressive signal. By inhibiting EED, the allosteric activation of EZH2 is blocked, leading to a reduction in H3K27me3 levels and the reactivation of tumor suppressor genes.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of MAK683, EED226, and this compound in mice, providing a basis for a comparative assessment of their absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | MAK683 | EED226 | This compound |
| Dose (mg/kg) | 10 (p.o.) | 10 (p.o.) | 10 (p.o.) |
| Cmax (ng/mL) | ~1800 | ~1200 | 1800 |
| Tmax (h) | ~2 | ~1 | ~2 |
| AUC (h*ng/mL) | ~8000 | ~4800 | 6000 |
| Half-life (t1/2) (h) | ~3.5 | 2.2 | ~2 |
| Oral Bioavailability (%) | Moderate to High | ~100 | 75 |
Experimental Protocols
The pharmacokinetic studies for the EED inhibitors were conducted in mice. While specific details of the analytical methods can vary between studies, a general experimental workflow is outlined below.
Methodology Details:
-
Animal Models: Studies are typically conducted in male BALB/c or similar mouse strains.
-
Drug Formulation: The inhibitors are often formulated in a vehicle suitable for oral gavage, such as a solution of 0.5% methylcellulose.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing via methods like tail vein or retro-orbital bleeding.
-
Sample Processing: Plasma is isolated by centrifugation and stored at low temperatures (-80°C) until analysis.
-
Bioanalysis: Drug concentrations in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation to extract the drug, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to determine the key PK parameters.
Discussion of Pharmacokinetic Profiles
MAK683: This clinical-stage EED inhibitor demonstrates a favorable pharmacokinetic profile in preclinical species, characterized by moderate to high oral bioavailability. In mice, it reaches its maximum plasma concentration around 2 hours after oral administration and has a half-life of approximately 3.5 hours.
EED226: As a first-in-class EED inhibitor, EED226 exhibits excellent oral bioavailability, nearing 100% in mice. It is rapidly absorbed, with a Tmax of about 1 hour, and has a shorter half-life of 2.2 hours compared to MAK683.
This compound: This potent EED inhibitor also shows good oral bioavailability of 75% in mice. Its absorption and elimination are relatively rapid, with a Tmax of approximately 2 hours and a half-life of around 2 hours.
Comparative Summary:
All three EED inhibitors demonstrate good to excellent oral bioavailability in mice, a critical property for orally administered drugs. EED226 shows the most rapid absorption, while MAK683 has the longest half-life, which might allow for less frequent dosing. The Cmax and AUC values indicate significant systemic exposure for all three compounds at the tested dose.
MAK683, EED226, and this compound each possess distinct pharmacokinetic profiles that may be advantageous for different therapeutic applications. The choice of inhibitor for further development or research will depend on the desired dosing regimen, target indication, and overall therapeutic window. This guide provides a foundational comparison to aid in these critical decisions. Researchers are encouraged to consult the primary literature for more detailed information and to conduct their own head-to-head studies for the most accurate comparisons.
Safety Operating Guide
Proper Disposal of EEDi-5285: A Step-by-Step Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the potent EED inhibitor, EEDi-5285, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, detailing procedural steps for the proper disposal of this compound waste. Adherence to these protocols is vital to mitigate potential hazards associated with this chemical.
Key Chemical and Safety Data
A summary of essential quantitative and identifying information for this compound is provided below. This data is crucial for understanding the compound's properties and for making informed decisions on its handling and disposal.
| Parameter | Data |
| Molecular Formula | C24H22FN5O3S |
| Molecular Weight | 479.53 g/mol |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
| Storage (Solid Powder) | -20°C for 12 months; 4°C for 6 months |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months |
Pre-Disposal Safety and Handling
Before initiating any procedure that will generate this compound waste, the following safety measures must be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a laboratory coat.
-
Ventilation: All handling of this compound, especially in its solid form, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Spill Management: Have a spill kit readily available that is appropriate for handling solid chemical spills. In the event of a spill, avoid generating dust. The area should be carefully cleaned, and the waste disposed of as hazardous.
Step-by-Step Disposal Protocol
The following protocol outlines the detailed methodology for the safe collection, segregation, and disposal of this compound waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Waste Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Follow your institution's specific labeling requirements.
-
-
Waste Storage:
-
Store all this compound waste in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that waste containers are kept closed at all times, except when adding waste.
-
-
Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of this compound waste.
Essential Safety and Logistical Information for Handling EEDi-5285
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the potent and selective EED inhibitor, EEDi-5285. Adherence to these procedures is essential to ensure personnel safety and maintain a compliant laboratory environment. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling potent, non-radiolabeled research compounds and information on the broader class of EZH2/PRC2 inhibitors.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety glasses or goggles. | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is critical to prevent exposure.[1] |
| Solution Preparation | - Certified chemical fume hood.- Lab coat.- Safety glasses with side shields.- Single pair of nitrile gloves. | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
| In Vitro and In Vivo Dosing | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to prevent skin contact with the compound in solution. |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach is critical to minimize the risk of exposure when working with this compound.
-
Preparation :
-
Consult all available safety information and conduct a risk assessment for the planned procedures.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Decontaminate the work surface before and after use.
-
Prepare a spill kit appropriate for handling potent chemical compounds.
-
-
Personal Protective Equipment (PPE) :
-
Don the appropriate PPE as outlined in the table above before handling the compound.
-
-
Handling Procedures :
-
Weighing : If possible, weigh the powdered compound in a containment device such as a glove box or a ventilated balance enclosure. If not available, use a chemical fume hood.
-
Dissolving : Prepare solutions within a certified chemical fume hood to minimize inhalation of any potential aerosols.
-
General Handling : Avoid direct contact, inhalation, and ingestion of the compound in any form.
-
-
Decontamination :
-
Thoroughly clean all equipment and work surfaces with an appropriate solvent (e.g., 70% ethanol) after use.
-
-
PPE Removal :
-
Remove PPE in the correct sequence to avoid cross-contamination. Dispose of all contaminated PPE as hazardous waste.
-
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
-
Unused/Expired Compound :
-
Do not dispose of down the drain or in regular trash.
-
Collect in a clearly labeled, sealed container.
-
The label should include "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Dispose of through a certified hazardous waste vendor.[2][3]
-
-
Contaminated Labware (e.g., vials, pipette tips) :
-
Collect in a designated, puncture-resistant, and sealed hazardous waste container.[2]
-
Label the container as "Hazardous Waste" with the name of the compound.
-
-
Contaminated PPE (e.g., gloves, lab coat) :
-
Carefully remove to avoid self-contamination.
-
Place in a sealed bag or container labeled as "Hazardous Waste."[1]
-
-
Aqueous Waste :
-
Collect all aqueous waste containing this compound in a designated, sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from published literature.
| Assay | Cell Line | IC₅₀ | Reference |
| EED Protein Binding | - | 0.2 nM | [4][5] |
| Cell Growth Inhibition | Pfeiffer (EZH2 mutant lymphoma) | 20 pM | [4][5][6] |
| Cell Growth Inhibition | KARPAS422 (EZH2 mutant lymphoma) | 0.5 nM | [4][5][6] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines.
-
Cell Culture : Culture Pfeiffer or KARPAS422 lymphoma cells in appropriate media and conditions as recommended by the supplier.
-
Cell Seeding : Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment : Prepare a serial dilution of this compound in culture media. Remove the old media from the wells and add the media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for 72-96 hours.
-
Viability Assessment : Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis : Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation : Subcutaneously implant Pfeiffer or KARPAS422 cells into the flank of immunodeficient mice (e.g., SCID or NSG mice).
-
Tumor Growth : Monitor tumor growth regularly using calipers.
-
Treatment Initiation : When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing : Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule. The vehicle used for the control group should be the same as that used to formulate this compound.
-
Monitoring : Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
Visualizations
PRC2 Signaling Pathway and Inhibition by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: An Exceptionally Potent, Efficacious, and Orally Active Small-Molecule Inhibitor of Embryonic Ectoderm Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | EED inhibitor | Probechem Biochemicals [probechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
